Fmoc-N-amido-PEG3-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c24-27-26-10-12-30-14-16-31-15-13-29-11-9-25-23(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFYHVJTBNQVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-N-amido-PEG3-azide: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG3-azide is a bifunctional chemical linker integral to the fields of peptide synthesis, bioconjugation, and targeted protein degradation. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide (B81097) group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for the precise construction of complex biomolecules. The Fmoc group provides a readily cleavable protecting group for the amine, commonly employed in solid-phase peptide synthesis (SPPS), while the azide functionality serves as a bioorthogonal handle for "click chemistry" reactions. The hydrophilic PEG3 spacer enhances solubility and provides appropriate spatial orientation for conjugated molecules.
This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₄O₅ |
| Molecular Weight | 440.49 g/mol |
| CAS Number | 1172605-58-1 |
| Appearance | White to off-white solid or oil |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage Conditions | Store at -20°C for long-term stability.[1] For solutions in DMSO, store at -80°C for up to 6 months.[1] |
Core Applications
The unique structure of this compound lends itself to two primary applications in advanced chemical biology and drug discovery:
-
Peptide Modification and Synthesis: The Fmoc-protected amine allows for the incorporation of the PEG3-azide moiety into a growing peptide chain during solid-phase peptide synthesis (SPPS). This enables the site-specific introduction of an azide group for subsequent conjugation.
-
PROTAC Synthesis: This linker is extensively used in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2][3][4] In this context, this compound serves as the central scaffold connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical first step to liberate the amine for further conjugation. This is typically achieved under basic conditions.
Materials:
-
This compound conjugated to a solid support (e.g., resin-bound peptide)
-
20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Reaction vessel for solid-phase synthesis
Protocol:
-
Swell the resin-bound substrate in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin now presents a free amine, ready for the next coupling step.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction to conjugate the azide group of the linker with a terminal alkyne.
Materials:
-
Azide-functionalized molecule (e.g., deprotected this compound derivative)
-
Alkyne-functionalized molecule (e.g., a ligand for a target protein)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent (e.g., DMSO/water mixture, t-BuOH/water)
Protocol:
-
Dissolve the azide- and alkyne-containing molecules in a suitable solvent mixture.
-
Prepare a stock solution of CuSO₄ and a copper-stabilizing ligand like TBTA.
-
Prepare a fresh stock solution of sodium ascorbate.
-
To the reaction mixture containing the azide and alkyne, add the CuSO₄/ligand solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.
Materials:
-
Azide-functionalized molecule (e.g., deprotected this compound derivative)
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing ligand)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
Protocol:
-
Dissolve the azide-containing molecule and the strained alkyne-containing molecule in the chosen solvent.
-
Mix the two solutions. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reaction conditions.
-
Monitor the reaction progress by LC-MS or other suitable analytical methods.
-
Purify the final conjugate using appropriate chromatographic techniques.
Application in PROTAC Synthesis: A Representative Workflow
To illustrate the utility of this compound, a representative workflow for the synthesis of a PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase is presented.
References
A Technical Guide to the Solubility of Fmoc-N-amido-PEG3-azide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-amido-PEG3-azide, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Given the limited availability of specific quantitative solubility data in public literature, this document outlines solubility information inferred from structurally similar compounds, discusses general solubility principles for this class of molecules, and provides detailed experimental protocols for determining its solubility.
Physicochemical Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker functionalized with a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one end and an azide (B81097) group at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
| Property | Value |
| Chemical Formula | C₂₃H₂₈N₄O₅ |
| Molecular Weight | 440.49 g/mol |
| CAS Number | 1172605-58-1 |
| Appearance | Typically a white to off-white solid or oil |
| Primary Applications | PROTAC synthesis, Click Chemistry, Bioconjugation |
Solubility Profile in Organic Solvents
Precise quantitative solubility data for this compound is not widely published. However, based on the solubility of structurally analogous compounds, such as Fmoc-N-amido-dPEG®₃-acid, and general principles of "like dissolves like," a qualitative solubility profile can be inferred. The amphiphilic nature of PEG-containing molecules means they often exhibit solubility in a range of organic solvents.[1]
| Solvent | Abbreviation | Predicted Solubility | Rationale / Notes |
| Dimethylformamide | DMF | Soluble | A common polar aprotic solvent for peptide synthesis and reactions involving Fmoc-protected compounds. |
| Dimethyl sulfoxide | DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[2] |
| Dichloromethane | DCM | Soluble | A common solvent for organic synthesis. The related Fmoc-N-amido-dPEG®₃-acid is soluble in DCM.[1] |
| Acetonitrile | ACN | Soluble | A polar aprotic solvent in which the related Fmoc-N-amido-dPEG®₃-acid shows solubility.[1] |
| N,N-Dimethylacetamide | DMAC | Soluble | A high-boiling polar aprotic solvent, suitable for dissolving many PEGylated compounds.[1] |
| Tetrahydrofuran | THF | Likely Soluble | A common polar aprotic solvent. |
| Chloroform | CHCl₃ | Likely Soluble | Similar to DCM. |
| Alcohols (e.g., Methanol, Ethanol) | MeOH, EtOH | Moderately Soluble to Sparingly Soluble | PEG compounds can have lower solubility in alcohols compared to polar aprotic solvents. |
| Water | H₂O | Sparingly Soluble to Insoluble | The hydrophobic Fmoc group significantly reduces water solubility. The PEG chain imparts some hydrophilicity. |
| Non-polar solvents (e.g., Hexanes, Ether) | - | Insoluble | The polarity of the PEG and amide functionalities makes it unlikely to dissolve in non-polar solvents. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, it is imperative to experimentally determine the solubility of this compound in the specific solvent and at the desired temperature. The following is a general protocol for this purpose.
Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is crucial to ensure saturation.
-
Record the exact volume of the chosen solvent added to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a UV detector set to the absorbance maximum of the Fmoc group, typically around 265 nm).
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate key workflows related to the use of this compound.
Caption: Workflow for the experimental determination of solubility.
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Handling and Storage
-
Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. Organic azides can be energetic compounds and should be handled with care, avoiding exposure to excessive heat or shock.
-
Storage: It is recommended to store this compound at -20°C for long-term stability.[2] The compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture and light.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture. Stock solutions in anhydrous solvents can be prepared and stored at -20°C for short periods.
References
An In-depth Technical Guide to Fmoc-N-amido-PEG3-azide in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG3-azide is a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides a comprehensive overview of its chemical properties, its application in PROTAC synthesis via click chemistry, and the general mechanism of action of the resulting conjugates.
Core Molecular Properties
This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. These features impart specific functionalities crucial for its role in multi-step chemical synthesis.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 440.49 g/mol | [1] |
| Chemical Formula | C23H28N4O5 | [1] |
| CAS Number | 1172605-58-1 | [1] |
Application in PROTAC Synthesis
This compound serves as a hydrophilic linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC generally involves the separate synthesis of a ligand for the target protein and a ligand for an E3 ligase, which are then joined by a linker.
The azide functionality of this compound makes it an ideal component for conjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, allowing for the clean ligation of the linker to a molecule containing a terminal alkyne.
Experimental Protocols
Materials:
-
Alkyne-functionalized ligand (for either the protein of interest or the E3 ligase)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize the Cu(I) catalyst)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of t-butanol and water)
-
Nitrogen or Argon gas
-
Drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Degassing: To remove oxygen, which can oxidize the Cu(I) catalyst, bubble nitrogen or argon gas through the reaction mixture for 15-30 minutes.
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water). If using, prepare a stock solution of TBTA in a suitable organic solvent like DMSO.
-
Initiation of Reaction: To the reaction mixture, add the sodium ascorbate solution (e.g., 0.5 equivalents) followed by the copper(II) sulfate solution (e.g., 0.1 equivalents). The sodium ascorbate will reduce the Cu(II) to the active Cu(I) catalyst in situ. If used, the TBTA ligand can be added prior to the copper sulfate.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench it by adding water or a dilute aqueous solution of EDTA. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure triazole-linked product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Fmoc group can be subsequently deprotected under basic conditions (e.g., with piperidine (B6355638) in DMF) to reveal a free amine, which can then be coupled to the other component of the PROTAC (e.g., a carboxylic acid-functionalized E3 ligase ligand) using standard amide bond formation chemistry.
Signaling Pathways and Experimental Workflows
The utility of this compound is realized in the context of the broader experimental workflow of PROTAC development and the biological pathway they modulate.
PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the general synthetic workflow for a PROTAC using an azide-PEG linker and the subsequent mechanism of action of the assembled PROTAC.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action for a PROTAC molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core reaction enabling the use of this compound in this context is the CuAAC click reaction.
Caption: The CuAAC reaction between an azide and a terminal alkyne.
References
Fmoc-N-amido-PEG3-azide CAS number and chemical information
An In-depth Technical Guide to Fmoc-N-amido-PEG3-azide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile, heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group, makes it an invaluable tool for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.
Chemical Information
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The Fmoc protecting group provides stability during synthesis and can be selectively removed to expose a primary amine for further conjugation. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The azide moiety is a key functional group for "click chemistry" reactions, allowing for efficient and specific ligation to alkyne-containing molecules.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1172605-58-1 |
| Molecular Formula | C₂₃H₂₈N₄O₅ |
| Molecular Weight | 440.49 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Applications in PROTAC Synthesis
This compound is a crucial building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a prime candidate, plays a critical role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
The azide group of this compound allows for its conjugation to a ligand for either the target protein or the E3 ligase that has been functionalized with an alkyne group. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. The specific conditions may need to be optimized based on the properties of the ligands being conjugated.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand (Ligand-Alkyne) to this compound.
Materials:
-
This compound
-
Alkyne-functionalized ligand (e.g., for a target protein or E3 ligase)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)
Procedure:
-
Dissolve this compound (1.2 equivalents) and the alkyne-functionalized ligand (1 equivalent) in the chosen solvent.
-
In a separate vial, prepare a solution of CuSO₄ (0.1 equivalents) and TBTA (0.2 equivalents) in the same solvent.
-
Add the CuSO₄/TBTA solution to the solution containing the azide and alkyne.
-
Add a freshly prepared solution of sodium ascorbate (0.5 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired Fmoc-protected PROTAC precursor.
Table 2: Example Reagent Concentrations for CuAAC
| Reagent | Concentration |
| Ligand-Alkyne | 10 mM |
| This compound | 12 mM |
| CuSO₄ | 1 mM |
| TBTA | 2 mM |
| Sodium Ascorbate | 5 mM |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial when working with sensitive biological molecules. It requires the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
This compound
-
Strained alkyne-functionalized ligand (e.g., Ligand-DBCO)
-
Solvent (e.g., DMSO, acetonitrile, or aqueous buffers)
Procedure:
-
Dissolve this compound (1.2 equivalents) and the strained alkyne-functionalized ligand (1 equivalent) in the chosen solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired Fmoc-protected PROTAC precursor.
Signaling Pathway and Experimental Workflow
The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating a specific signaling pathway. For instance, a PROTAC targeting a kinase involved in a cancer-related pathway can lead to the downregulation of that pathway and subsequent apoptosis of cancer cells.
Below are diagrams illustrating the general workflow for PROTAC synthesis using this compound and the mechanism of action of the resulting PROTAC.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action for a PROTAC synthesized with this compound.
The Architect's Toolkit: An In-depth Technical Guide to Fmoc Protected PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Molecules with Precision
In the intricate world of bioconjugation, the ability to covalently link two or more molecules—at least one of which is a biomolecule—is paramount for advancing therapeutics, diagnostics, and fundamental biological research.[1] The success of these complex molecular architectures often hinges on the linker, a chemical bridge that not only connects the components but also critically influences the properties of the final conjugate. Among the most versatile and powerful tools in the bioconjugation toolkit are the N-fluorenylmethoxycarbonyl (Fmoc) protected polyethylene (B3416737) glycol (PEG) linkers.
This technical guide provides a comprehensive overview of Fmoc protected PEG linkers, detailing their core principles, quantitative properties, and practical applications. We will explore their dual-functionality, which allows for controlled, sequential conjugation, and the significant advantages conferred by the PEG chain, such as enhanced solubility and improved pharmacokinetics.[1][2] This document is intended to serve as a practical resource, complete with detailed experimental protocols and data, for scientists and researchers aiming to leverage these sophisticated reagents in their work.
Core Principles of Fmoc-PEG Linkers
Fmoc protected PEG linkers are heterobifunctional molecules, meaning they possess two different reactive functional groups.[3][4] This design is central to their utility in complex, multi-step bioconjugation strategies. The two key components are:
-
The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary shield for a primary or secondary amine.[5][6] Its key feature is its lability under mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[5][6][7][8] This allows for the selective deprotection of the amine at a desired stage of the synthesis, revealing a reactive nucleophile ready for conjugation, without affecting other acid-labile protecting groups that might be present in the molecule (e.g., Boc or tBu groups used in peptide synthesis).[9] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[9]
-
The Polyethylene Glycol (PEG) Chain: The PEG component is a flexible, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units.[10] Incorporating a PEG chain into a bioconjugate offers several significant advantages:
-
Enhanced Solubility: Many therapeutic agents, such as potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic PEG linker dramatically increases the overall solubility of the conjugate in aqueous biological fluids.[2][10]
-
Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation half-life in the bloodstream.[11]
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on a protein or peptide, reducing the likelihood of an immune response.[11]
-
Flexible Spacer: The PEG chain acts as a flexible spacer arm, separating the conjugated molecules. This can be crucial for maintaining the biological activity of a protein or ensuring a drug payload can reach its target without steric hindrance.[]
-
The second functional group of the linker is typically a carboxylic acid (-COOH) or an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines on biomolecules like the lysine (B10760008) residues on proteins.[13][14][15]
Quantitative Data of Common Fmoc-PEG Linkers
The selection of an appropriate Fmoc-PEG linker is often dictated by the required spacer length and desired physicochemical properties. The number of PEG units (n) directly influences the molecular weight and the length of the linker arm. Below is a summary of properties for commonly used Fmoc-PEG linkers.
| Product Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | CAS Number |
| Fmoc-NH-PEG2-COOH | 2 | 385.41 | 9.5 | 166108-71-0 |
| Fmoc-NH-PEG3-COOH | 3 | 429.46 | 13.0 | 557756-81-7 |
| Fmoc-NH-PEG4-COOH | 4 | 473.52 | 16.5 | 557756-85-1[1][2] |
| Fmoc-NH-PEG5-COOH | 5 | 517.57 | 20.0 | 869033-69-6 |
| Fmoc-NH-PEG8-COOH | 8 | 649.73 | 30.5 | 1334170-02-3 |
| Fmoc-NH-PEG12-COOH | 12 | 825.94 | 44.9 | 134979-01-4 |
| Fmoc-NH-PEG24-COOH | 24 | 1322.5 | 88.1 | N/A |
| Fmoc-NH-PEG36-COOH | 36 | 1820.1 | 131.3 | N/A[16] |
| Fmoc-PEG4-NHS ester | 4 | 570.59 | 16.5 | 1314378-14-7[15] |
| Fmoc-PEG8-NHS ester | 8 | 746.80 | 30.5 | 1334170-03-4[13] |
Note: Spacer arm lengths are estimations and can vary based on molecular conformation.
Experimental Workflows and Logical Relationships
Visualizing the process of bioconjugation is crucial for understanding the sequence of events and the relationships between different components. The following diagrams, rendered using Graphviz, illustrate key experimental workflows.
General Bioconjugation Workflow
This diagram outlines the fundamental steps for conjugating a molecule (e.g., a small molecule drug) to a biomolecule (e.g., a protein) using a heterobifunctional Fmoc-PEG linker.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This diagram illustrates the repetitive cycle of deprotection and coupling that forms the basis of Fmoc-based SPPS.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common procedures involving Fmoc-PEG linkers. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), especially when handling reagents like DMF, piperidine, and TFA.
Protocol 1: Fmoc-SPPS of a Peptide
This protocol describes the manual synthesis of a peptide on a solid support using Fmoc chemistry.
1. Resin Preparation: a. Place the appropriate resin (e.g., Rink Amide for a C-terminal amide, Wang for a C-terminal carboxylic acid) in a reaction vessel.[6] b. Swell the resin in dimethylformamide (DMF) for at least 1 hour.[17] c. Drain the DMF.
2. Loading the First Amino Acid (if not pre-loaded): a. If starting with a resin like 2-chlorotrityl, dissolve 1.5-2 equivalents of the first Fmoc-amino acid in dichloromethane (B109758) (DCM). b. Add 3-4 equivalents of N,N-diisopropylethylamine (DIPEA). c. Add the solution to the resin and agitate for 1-2 hours. d. "Cap" any unreacted sites by adding methanol (B129727) and agitating for 30 minutes. e. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.
3. The Elongation Cycle (Deprotection and Coupling): a. Fmoc Deprotection: i. Add a solution of 20% piperidine in DMF to the resin.[6] ii. Agitate for 5-10 minutes. The reaction can be monitored by UV spectroscopy for the release of the dibenzofulvene-piperidine adduct.[9] iii. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. iv. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
b. Amino Acid Coupling: i. In a separate vial, dissolve 3-4 equivalents of the next Fmoc-amino acid and 3-4 equivalents of a coupling activator (e.g., HBTU, HATU) in DMF.[6] ii. Add 6-8 equivalents of a non-nucleophilic base, such as DIPEA. iii. Pre-activate the mixture by letting it stand for 2-5 minutes. iv. Add the activated amino acid solution to the deprotected resin. v. Agitate at room temperature for 1-2 hours. vi. To confirm completion, perform a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. vii. Drain the coupling solution and wash the resin with DMF (3-5 times).
c. Repeat the elongation cycle (steps 3a and 3b) for each amino acid in the peptide sequence.
4. Final Cleavage and Deprotection: a. After the final coupling, perform a final Fmoc deprotection (step 3a). b. Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum. c. Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). d. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[18] e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[19] g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. h. Dry the crude peptide pellet under vacuum.
Protocol 2: Conjugation of a Molecule to a Protein using Fmoc-PEG-NHS Ester
This protocol outlines how to attach a PEG linker to a protein via its lysine residues, deprotect the Fmoc group, and then attach a second molecule.
1. Protein-Linker Conjugation: a. Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5-8.5. The concentration should typically be in the range of 1-10 mg/mL. b. Dissolve the Fmoc-PEG-NHS ester linker in a small amount of a water-miscible organic solvent like DMSO or DMF. c. Add a 5-20 molar excess of the dissolved linker to the protein solution while gently stirring. d. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. e. Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine. f. Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
2. Fmoc Deprotection: a. Note: This step is performed in a mixed organic/aqueous system and must be optimized to maintain protein stability. b. Adjust the buffer of the Fmoc-PEG-Protein conjugate to a high pH (around 8.5-9.0), if the protein is stable under these conditions. c. Add a solution of piperidine to a final concentration of 2-5%. The concentration must be optimized to be effective for deprotection while minimizing protein denaturation. d. Incubate at room temperature for 15-30 minutes. e. Immediately purify the H2N-PEG-Protein conjugate to remove piperidine and byproducts, typically using SEC with a buffer at a physiological pH.
3. Payload Conjugation: a. Prepare the molecule to be conjugated (the "payload"). If it has a carboxylic acid, activate it by dissolving it in DMF/DMSO with EDC and NHS to form an NHS ester. b. Add the activated payload to the purified H2N-PEG-Protein conjugate. c. Allow the reaction to proceed for 2-4 hours at room temperature. d. Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, ion-exchange, or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.[20][21]
Conclusion
Fmoc protected PEG linkers are sophisticated and indispensable reagents in the field of bioconjugation. Their unique heterobifunctional nature, combined with the advantageous properties of the PEG chain, provides researchers with precise control over the synthesis of complex biomolecular constructs.[1] From enhancing the therapeutic window of antibody-drug conjugates to improving the stability of synthetic peptides, the applications are vast and impactful. A thorough understanding of the underlying chemistry and access to robust experimental protocols, as detailed in this guide, are essential for harnessing the full potential of these powerful molecular architects. Strategic selection and application of Fmoc-PEG linkers will continue to be a driving force in the development of next-generation biotherapeutics and advanced research tools.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Fmoc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chempep.com [chempep.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 13. Fmoc-PEG8-NHS ester | 1334170-03-4 [chemicalbook.com]
- 14. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 15. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 16. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of the Azide Group in Fmoc-N-amido-PEG3-azide for Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-amido-PEG3-azide has emerged as a critical reagent in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility is centered around the strategic placement of a terminal azide (B81097) group, which serves as a highly efficient and selective chemical handle for "click chemistry" reactions. This technical guide delves into the core function of the azide moiety within this molecule, providing a comprehensive overview of its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to equip researchers with the knowledge to effectively utilize this versatile linker in their research and development endeavors.
Introduction to this compound and the Significance of the Azide Group
This compound is a heterobifunctional linker molecule characterized by three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential synthesis, particularly in solid-phase peptide synthesis (SPPS).
-
PEG3 (triethylene glycol) spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility and bioavailability of the resulting conjugate. The PEG spacer also provides spatial separation between the conjugated molecules.
-
Azide group (-N3): A highly energetic, yet kinetically stable functional group that is the cornerstone of its utility in click chemistry.
The azide group is an excellent bioorthogonal handle, meaning it is largely unreactive with biological macromolecules under physiological conditions, thus preventing unwanted side reactions. Its primary role is to participate in highly specific and efficient cycloaddition reactions with alkyne-containing molecules to form a stable triazole ring. This "click" reaction provides a robust and reliable method for covalently linking different molecular entities.
The Azide Group in Action: Click Chemistry Mechanisms
The azide group of this compound is the key reactant in two major types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.
Mechanism: The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The release of ring strain provides the driving force for the reaction.
Mechanism: The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism, where the azide reacts directly with the strained alkyne to form a triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
Quantitative Data on Click Chemistry Reactions
While specific kinetic and yield data for this compound are not extensively published in peer-reviewed literature, the following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions based on analogous azide-containing molecules. These values provide a benchmark for experimental design.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (typically complete in 1-4 hours at RT) | Fast (typically complete in 1-12 hours at RT) |
| Yield | High to Quantitative (>90%) | High to Quantitative (>90%) |
| Catalyst | Copper(I) (e.g., from CuSO₄/sodium ascorbate) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High |
| Reactants | Terminal Alkyne | Strained Cyclooctyne (DBCO, BCN) |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reaction conditions, such as solvent, temperature, and reactant concentrations, is recommended for specific applications.
General Protocol for CuAAC Reaction
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a mixture with water/t-BuOH).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (0.2-0.5 equivalents) in water.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (0.1-0.2 equivalents) in water.
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
The reaction mixture will typically turn a pale yellow/green color.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or HPLC.
-
Upon completion, the reaction can be quenched with water and the product extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
-
General Protocol for SPAAC Reaction
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and the strained cyclooctyne (e.g., DBCO or BCN derivative) (1-1.5 equivalents) in a biocompatible solvent (e.g., PBS, DMSO, or a mixture).
-
-
Reaction Setup:
-
Mix the solutions of the azide and the cyclooctyne.
-
-
Reaction Monitoring and Work-up:
-
Incubate the reaction at room temperature or 37°C. Monitor the reaction progress by LC-MS or HPLC.
-
The product can often be used directly in biological applications or purified by HPLC if necessary.
-
Application Workflow: Synthesis of a PROTAC
The primary application of this compound is in the modular synthesis of PROTACs. The azide group allows for the efficient "clicking" together of a warhead (targeting the protein of interest) and an E3 ligase ligand.
The Role of PEG Linkers in Revolutionizing Drug Delivery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug development, transforming the therapeutic landscape by enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of molecules, from small drugs to large biologics. This in-depth technical guide explores the core applications of PEG linkers in drug delivery, providing a detailed overview of their chemical properties, mechanisms of action, and impact on drug efficacy and safety. This document serves as a comprehensive resource, offering detailed experimental protocols for PEGylation and conjugate characterization, quantitative data on the impact of PEGylation, and visual representations of key biological and experimental processes to aid researchers in this dynamic field.
Introduction to PEG Linkers
Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer that, when used as a linker, can be covalently attached to a therapeutic agent in a process known as PEGylation.[1][2] This modification imparts several desirable characteristics to the parent molecule, primarily by increasing its hydrodynamic size and masking it from the host's immune system.[1] The versatility of PEG chemistry allows for the creation of a diverse array of linker architectures, including linear and branched chains, as well as cleavable and non-cleavable bonds, each tailored to specific therapeutic applications.[3]
The primary benefits of utilizing PEG linkers in drug development include:
-
Extended Plasma Half-Life: By increasing the molecule's size, PEGylation reduces renal clearance, thereby prolonging its circulation time in the bloodstream.[4][5][6]
-
Improved Solubility: PEG can enhance the solubility of hydrophobic drugs, facilitating their administration and bioavailability.[2][4]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the drug's surface, minimizing its recognition by the immune system.[1][2]
-
Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.[7]
-
Controlled Release: Cleavable PEG linkers can be engineered to release the active drug in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.
Core Applications of PEG Linkers
PEGylation of Biologics (Proteins and Peptides)
The PEGylation of protein and peptide therapeutics has been a highly successful strategy for improving their clinical utility. By extending their half-life, PEGylation reduces the frequency of administration, which can significantly improve patient compliance.[1]
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, PEG linkers are integral to the design of ADCs.[8] They connect a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor cells. The PEG linker not only improves the ADC's solubility and stability but also influences its drug-to-antibody ratio (DAR) and release mechanism.[8]
Small Molecule Drug Delivery
PEGylation can also be applied to small molecule drugs to enhance their pharmacokinetic profiles. For instance, PEGylating a small molecule can increase its circulation time and potentially reduce off-target toxicity.[4]
Nanoparticle Formulations
PEG linkers are crucial in the development of nanoparticle-based drug delivery systems. PEGylating nanoparticles helps to prevent their recognition and clearance by the immune system, prolonging their circulation and allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[9]
Quantitative Impact of PEGylation on Pharmacokinetics
The following table summarizes the impact of PEGylation on the pharmacokinetic parameters of several approved therapeutic proteins.
| Drug Name (Active Ingredient) | PEGylated Drug Name | PEG Size (kDa) | Half-Life of Unmodified Drug | Half-Life of PEGylated Drug | Fold Increase in Half-Life |
| Filgrastim (G-CSF) | Pegfilgrastim | 20 | 3.5 - 3.8 hours | 42 hours | ~11-12 |
| Interferon alfa-2a | Peginterferon alfa-2a | 40 | ~5.1 hours | ~77 hours | ~15 |
| Interferon alfa-2b | Peginterferon alfa-2b | 12 | ~2.3 hours | ~40 hours | ~17 |
| L-asparaginase | Pegaspargase | 5 | ~1.2 days | ~5.7 days | ~4.75 |
| Factor VIII | PEG-FVIII (Adynovate) | 20 | 12 hours | 13.4 - 14.7 hours | ~1.1-1.2 |
Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Exact values may vary depending on the specific study and patient population.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of PEGylated drugs.
Amine-Reactive PEGylation of a Model Protein (e.g., IgG) using an NHS-Ester PEG
This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[10][11][12][13]
Materials:
-
Protein (e.g., IgG) solution (1-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.5 (amine-free)
-
PEG NHS Ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or dialyze the protein into amine-free PBS at a concentration of 1-10 mg/mL.
-
-
Preparation of PEG NHS Ester Solution:
-
Allow the PEG NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG NHS Ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.[11]
-
-
PEGylation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove unreacted PEG NHS Ester and byproducts by dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
-
Thiol-Reactive PEGylation of a Peptide using a Maleimide-PEG
This protocol details the conjugation of a maleimide-activated PEG to a free sulfhydryl group (cysteine residue) on a peptide.[8][14][15]
Materials:
-
Thiolated peptide
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES, thiol-free)
-
Maleimide-PEG reagent
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification equipment (e.g., HPLC, gel filtration)
Procedure:
-
Peptide Preparation:
-
Dissolve the thiolated peptide in the degassed buffer.
-
(Optional) If the peptide contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
Maleimide-PEG Solution Preparation:
-
Dissolve the Maleimide-PEG in DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[8]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the PEGylated peptide using reverse-phase HPLC, gel filtration, or other suitable chromatographic techniques.
-
Characterization of PEGylated Proteins
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the extent of PEGylation.[16][17]
Procedure:
-
Prepare a 4-12% Bis-Tris polyacrylamide gel.
-
Mix the PEGylated protein sample with LDS sample buffer (4x) in a 3:1 ratio.
-
Load 1 µg of the sample per well. Include an un-PEGylated protein standard as a control.
-
Run the gel using MES SDS running buffer for approximately 35 minutes at a constant voltage.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Interpretation: Successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein. Note that PEGylated proteins often migrate slower than expected due to the hydrodynamic properties of the PEG chain, leading to an overestimation of the molecular weight.[18]
SEC-HPLC separates molecules based on their hydrodynamic radius and is used to quantify the purity of PEGylated conjugates and detect aggregates.[19][20][21]
Procedure:
-
Equilibrate an AdvanceBio SEC column (or equivalent) with a mobile phase (e.g., 100 mM sodium phosphate, 100 mM sodium chloride, pH 6.8).
-
Inject approximately 50 µL of the sample (e.g., 1 mg/mL).
-
Run the chromatography at a flow rate of 0.5 mL/min.
-
Monitor the eluent using a UV detector at 280 nm.
-
Interpretation: The PEGylated protein should elute earlier than the un-PEGylated protein due to its larger size. The presence of peaks at even earlier retention times may indicate aggregation.
Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and the degree of PEGylation.[7][22]
Procedure:
-
Prepare the PEGylated protein sample, often involving a buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
Analyze the sample using MALDI-TOF or ESI-MS. For ESI-MS, sample preparation may include the use of organic solvents and additives like triethylamine (B128534) to improve spectral quality.[7]
-
Interpretation: The mass spectrum will show a series of peaks corresponding to the protein conjugated with different numbers of PEG chains. The difference in mass between the peaks can be used to determine the mass of the attached PEG and thus the degree of PEGylation.
In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.[23][24][25]
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
ADC and control antibodies/drugs
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles.
-
Add 50 µL of the ADC solutions to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate for 48-144 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in the dark.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the log of the ADC concentration to determine the IC₅₀ value.
-
Immunogenicity Assessment
Assessing the immunogenic potential of a PEGylated therapeutic is critical. This typically involves the detection of anti-drug antibodies (ADAs), including those against the protein and the PEG moiety.[26][27][28][29]
General Workflow:
-
Screening Assay: An initial ELISA-based assay to detect all potential ADAs.
-
Confirmatory Assay: A competition-based assay to confirm the specificity of the detected antibodies.
-
Titer Determination: Quantifying the amount of specific ADAs.
-
Neutralizing Antibody (NAb) Assay: A cell-based functional assay to determine if the ADAs inhibit the biological activity of the drug. For PEGylated therapeutics, it is important to be able to distinguish between antibodies targeting the protein and those targeting the PEG linker.[27]
Visualizing Key Processes with Graphviz
General Mechanism of PEGylation for Improved Pharmacokinetics
Caption: Mechanism of how PEGylation improves the pharmacokinetic profile of a therapeutic molecule.
Experimental Workflow for ADC Development and Evaluation
Caption: A typical experimental workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.
Signaling Pathway of a PEGylated ADC Targeting a Cancer Cell
Caption: Simplified signaling pathway illustrating the mechanism of action of a PEGylated Antibody-Drug Conjugate (ADC).
Conclusion
PEG linkers have fundamentally altered the landscape of drug delivery and development. Their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents has led to the successful development of numerous life-changing medications. This technical guide has provided a comprehensive overview of the applications of PEG linkers, from their fundamental principles to detailed experimental protocols and the quantitative impact they have on drug performance. As research continues to advance, novel PEG architectures and conjugation chemistries will undoubtedly lead to the development of even more sophisticated and effective therapies, further solidifying the critical role of PEG linkers in the future of medicine.
References
- 1. primescholars.com [primescholars.com]
- 2. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. kinampark.com [kinampark.com]
- 6. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. lifetein.com [lifetein.com]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creativepegworks.com [creativepegworks.com]
- 28. bioagilytix.com [bioagilytix.com]
- 29. Immunogenicity Assessment and Regulatory Approval of Biologics - September 2-3 | Virtual [pegsummit.com]
The Ultimate Guide to PEGylation: Enhancing Protein Stability and Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation for improving protein stability, offering detailed experimental methodologies and quantitative data to inform and guide researchers in the field. By enhancing pharmacokinetic and pharmacodynamic properties, PEGylation can transform a promising protein candidate into a viable therapeutic agent.
The Core Principles of PEGylation for Protein Stabilization
PEGylation confers several significant advantages to therapeutic proteins, primarily by increasing their stability and in vivo residence time. The hydrophilic and flexible PEG chains create a protective hydration shell around the protein. This steric hindrance shields the protein from proteolytic enzymes, reduces the rate of renal clearance by increasing the hydrodynamic radius, and can mask antigenic epitopes, thereby lowering the immunogenicity of the therapeutic protein.[1][2][3]
The stabilizing effects of PEGylation are multifaceted, encompassing thermal, thermodynamic, and kinetic stability. By preventing aggregation and improving solubility, PEGylation helps maintain the native conformation of the protein, which is crucial for its biological activity.[1][4]
Quantitative Impact of PEGylation on Protein Stability
The benefits of PEGylation can be quantified through various analytical techniques. The following tables summarize the impact of PEGylation on key stability parameters for different proteins.
Table 1: Effect of PEGylation on Protein Half-Life
| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Recombinant Human TIMP-1 | 20 | 1.1 h | 28 h | ~25 | [5] |
| Superoxide Dismutase (SOD) | 5 | 0.08 h | 11.0 h | 137.5 | [6] |
| Superoxide Dismutase (SOD) | 1.9 | 0.08 h | 1.5 h | 18.75 | [6] |
| Superoxide Dismutase (SOD) | 72 | 0.08 h | 36.0 h | 450 | [6] |
Table 2: Effect of PEGylation on Protein Thermal Stability (Melting Temperature, Tm)
| Protein | PEG Modification | Tm of Unmodified Protein (°C) | Tm of PEGylated Protein (°C) | Change in Tm (°C) | Reference |
| Alpha-1 Antitrypsin | Linear PEGMA 30k | 57.2 ± 0.3 | 57.3 ± 0.2 | +0.1 | [1] |
| Alpha-1 Antitrypsin | Linear PEGMA 40k | 57.2 ± 0.3 | 57.8 ± 0.3 | +0.6 | [1] |
| Alpha-1 Antitrypsin | 2-armed PEGMA 40k | 57.2 ± 0.3 | 58.1 ± 0.2 | +0.9 | [1] |
| Lysozyme (B549824) | 20 kDa PEG | 202 | 222 | +20 | [4] |
Table 3: Effect of PEGylation on Protein Aggregation
| Protein | PEG Modification | Condition | Aggregation of Unmodified Protein (%) | Aggregation of PEGylated Protein (%) | Reference |
| Alpha-1 Antitrypsin | N-terminal 2-armed 40 kDa PEG-AL | Heat-induced | >50 | 25.7 | [1] |
| Alpha-1 Antitrypsin | Thiol-directed 2-armed PEGMA 40k | Heat-induced | >50 | 13.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the PEGylation and characterization of proteins.
NHS-Ester Mediated PEGylation of a Model Protein (e.g., Lysozyme)
This protocol describes a common method for PEGylating proteins through primary amines (lysine residues and the N-terminus) using an N-Hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Lysozyme
-
mPEG-Succinimidyl Valerate (mPEG-SVA) or similar NHS-activated PEG
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
DMSO or DMF (anhydrous)
-
Dialysis tubing or centrifugal ultrafiltration units for purification
-
Bradford assay reagents for protein concentration determination
Procedure:
-
Protein Preparation: Dissolve lysozyme in PBS to a final concentration of 1-10 mg/mL.[7]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in DMSO or DMF to create a 10 mM stock solution.[7] Avoid preparing large stock solutions as the NHS ester is susceptible to hydrolysis.[8]
-
PEGylation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 20-fold molar excess is a common starting point).[7]
-
Slowly add the PEG solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
-
Purification:
-
Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Determine the protein concentration of the purified PEGylated lysozyme using a Bradford assay.
-
Analyze the extent of PEGylation using SDS-PAGE, size exclusion chromatography (SEC), or mass spectrometry.
-
Characterization of PEGylated Proteins
SEC separates molecules based on their hydrodynamic radius, making it an ideal method to separate PEGylated proteins from their unmodified counterparts and to detect aggregation.
Materials:
-
SEC column appropriate for the molecular weight range of the protein and its PEGylated forms.
-
HPLC system with a UV detector.
-
Mobile phase: A buffer compatible with the protein, typically a phosphate or Tris buffer at physiological pH.[9]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[9]
-
Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the sample onto the column. The elution is typically isocratic. Larger molecules (PEGylated protein and aggregates) will elute before smaller molecules (unmodified protein).[9]
-
Data Analysis: Monitor the elution profile at 280 nm. The retention times and peak areas can be used to determine the relative amounts of monomeric, aggregated, and unmodified protein.
CD spectroscopy is used to assess the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes.
Materials:
-
CD Spectrometer
-
Quartz cuvette (typically 1 mm path length for far-UV CD)
-
Buffer used for the protein sample
Procedure:
-
Sample Preparation: Prepare the protein sample in a suitable buffer at a concentration of 0.1-1 mg/mL for far-UV CD.[10] The buffer should be transparent in the desired wavelength range.
-
Instrument Setup: Set the instrument parameters, including the wavelength range (e.g., 190-260 nm for secondary structure), scanning speed, and number of accumulations.
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the protein sample.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity.
-
Analyze the spectrum to estimate the secondary structure content (α-helix, β-sheet, etc.).[11]
-
DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its thermal stability and melting temperature (Tm).[12]
Materials:
-
Differential Scanning Calorimeter
-
Protein sample and matching buffer
Procedure:
-
Sample Preparation: Dialyze the protein sample extensively against the buffer that will be used as the reference.[12]
-
Instrument Setup: Set the experimental parameters, including the starting and final temperatures and the scan rate (e.g., 60 °C/hour).[12]
-
Data Acquisition:
-
Load the reference cell with buffer and the sample cell with the protein solution.
-
Perform a scan to obtain a thermogram.
-
-
Data Analysis:
-
Analyze the thermogram to determine the Tm, which is the temperature at the peak of the unfolding transition. The area under the peak corresponds to the enthalpy of unfolding (ΔH).[13]
-
Visualizing PEGylation-Related Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in PEGylation.
Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway
PEGylated interferons are widely used antiviral and anticancer therapeutics. They exert their effects through the JAK-STAT signaling pathway.[14][15]
Experimental Workflow: Development of a PEGylated Protein Therapeutic
This workflow outlines the key stages in the development of a PEGylated therapeutic protein, from initial protein production to final characterization.
Logical Flow: PEGylation Chemistry and Purification Logic
This diagram illustrates the decision-making process and outcomes of a typical PEGylation reaction and subsequent purification.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. scielo.br [scielo.br]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. researchgate.net [researchgate.net]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for Fmoc-N-amido-PEG3-azide in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG3-azide is a versatile chemical tool extensively utilized in solid-phase peptide synthesis (SPPS) for the introduction of a polyethylene (B3416737) glycol (PEG) spacer and a bioorthogonal azide (B81097) handle. This application note provides detailed protocols and technical information for the efficient incorporation of this compound into synthetic peptides and its subsequent modification via click chemistry. The integration of this linker is particularly valuable in the development of advanced peptide-based therapeutics, diagnostics, and proteolysis-targeting chimeras (PROTACs).[1] The hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of peptides, while the terminal azide group allows for precise, post-synthetic modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Chemical Properties
| Property | Value |
| Chemical Formula | C23H28N4O5 |
| Molecular Weight | 440.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at -20°C for long-term stability |
Application in Solid-Phase Peptide Synthesis
This compound is incorporated into a peptide sequence during standard Fmoc-based SPPS. It is typically coupled to the N-terminus of the growing peptide chain after the final amino acid has been added, or it can be incorporated at a specific internal site if a side-chain deprotected lysine (B10760008) or ornithine is used. The Fmoc protecting group is removed under standard basic conditions, and the azide functionality remains intact throughout the synthesis and subsequent cleavage from the resin.
Diagram: SPPS Workflow with this compound
Caption: General workflow for incorporating this compound in SPPS.
Experimental Protocols
Protocol 1: Coupling of this compound to Resin-Bound Peptide
This protocol describes the manual coupling of this compound to the N-terminus of a peptide synthesized on a Rink Amide resin.
Materials:
-
Peptide-bound resin (e.g., Rink Amide, 0.1 mmol scale)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Reaction vessel for SPPS
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the last amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 1.95 eq.), and an additive if required (e.g., HOAt, 2 eq.) in DMF. Add DIPEA (4-6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the washed and deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the coupling time may be extended or a double coupling may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and finally with DMF (3x).
-
Final Fmoc Deprotection (Optional): If no further residues are to be added, the Fmoc group on the PEG linker can be removed using 20% piperidine in DMF as described in step 2. This leaves a free amine for further on-resin modifications if desired.
-
Final Washing: Wash the resin with DMF (5x), DCM (3x), and dry under vacuum.
Quantitative Data on Coupling Reagents:
While specific quantitative data for the coupling efficiency of this compound is not extensively published, qualitative comparisons of coupling reagents for sterically hindered amino acids and PEGylated linkers can guide reagent selection. HATU is generally considered superior for difficult couplings due to the formation of a more reactive active ester.[3]
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Very High | Rapid coupling kinetics, low racemization.[3] | Higher cost. |
| HBTU | High | Good performance for standard couplings.[3] | Can be less effective for difficult sequences. |
| DIC/Oxyma | Moderate to High | Safer alternative to HOBt-based reagents. | Generally less reactive than uronium/phosphonium reagents.[4] |
| PyBOP | High | Effective for hindered couplings. | Byproduct (HMPA) is a suspected carcinogen.[4] |
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
Materials:
-
Azide-functionalized peptide-resin (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(I) source (e.g., Copper(I) bromide - CuBr or Copper(II) sulfate (B86663) - CuSO₄ with a reducing agent)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Base (e.g., DIPEA or 2,6-lutidine)
-
Solvent (e.g., DMF or a mixture of DMF/water or DMSO)
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent (e.g., DMF) for 30-60 minutes in a reaction vessel.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents relative to resin loading) in the reaction solvent.
-
Catalyst Preparation: In another vial, prepare the catalyst solution. For example, dissolve CuSO₄ (1 eq.) and a ligand like THPTA (5 eq.) in the solvent.
-
Reaction Setup: Add the solution of the alkyne-containing molecule to the swollen resin. Then, add the catalyst solution. Finally, add a freshly prepared solution of sodium ascorbate (B8700270) (10-20 eq.) to initiate the reaction. A base such as DIPEA (10 eq.) can also be added.
-
Reaction: Agitate the reaction mixture at room temperature, protected from light if using fluorescent dyes, for 12-24 hours.
-
Washing: After the reaction, wash the resin extensively with the reaction solvent, followed by water, and then DCM to remove copper salts and excess reagents.
-
Cleavage and Deprotection: Proceed with the cleavage of the now-modified peptide from the resin.
Diagram: On-Resin CuAAC Reaction
Caption: Workflow for on-resin CuAAC modification of an azide-peptide.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol describes the copper-free click reaction of a cleaved and purified azide-peptide with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Purified azide-functionalized peptide
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester)
-
Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
-
Organic co-solvent (if needed, e.g., DMSO)
Procedure:
-
Dissolve Peptide: Dissolve the purified azide-peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
Dissolve Alkyne: Dissolve the strained alkyne in a minimal amount of a compatible organic co-solvent like DMSO, and then add it to the peptide solution. A slight molar excess (1.2-1.5 equivalents) of the strained alkyne is typically used.
-
Reaction: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within 1-4 hours, but can be left longer.[5]
-
Monitoring: The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Purification: Purify the final conjugate using RP-HPLC to remove any unreacted starting materials.
Protocol 4: Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization
The final azide-modified or click-conjugated peptide should be characterized to confirm its identity and purity.
-
RP-HPLC: To assess the purity of the peptide. The introduction of the PEG linker will typically result in a noticeable shift in the retention time compared to the unmodified peptide.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the desired product. The mass increase for the this compound moiety is 422.49 Da (after removal of the Fmoc group and formation of the amide bond).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete coupling of this compound | Steric hindrance; Inefficient coupling reagent; Short coupling time. | Use a more potent coupling reagent like HATU; Increase the equivalents of the reagent; Extend the coupling time or perform a double coupling.[4] |
| Low yield of click reaction product | Inefficient catalyst (CuAAC); Low concentration of reactants; Steric hindrance around the azide. | Use a copper ligand (TBTA, THPTA); Ensure fresh reducing agent; Increase concentration of reactants; Extend reaction time. For SPAAC, ensure the strained alkyne is not degraded. |
| Side reactions during cleavage | Presence of sensitive amino acids (e.g., Trp, Cys, Met). | Use appropriate scavengers in the cleavage cocktail (e.g., EDT for Cys, TIS for Trp). |
| Difficulty in purifying the final peptide | Aggregation due to hydrophobicity. | The PEG linker should improve solubility, but if issues persist, adjust the HPLC gradient and mobile phase composition (e.g., add a small amount of formic acid). |
Conclusion
This compound is a highly effective reagent for the functionalization of synthetic peptides. Its incorporation via standard Fmoc-SPPS protocols allows for the introduction of a hydrophilic PEG spacer and a versatile azide handle for subsequent bioorthogonal modifications. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to successfully utilize this reagent in the development of novel peptide-based molecules for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased solubility, prolonged circulation half-life, and reduced immunogenicity. The solid-phase peptide synthesis (SPPS) of PEGylated peptides using the fluorenylmethyloxycarbonyl (Fmoc) strategy is a common approach. However, the presence of the bulky and flexible PEG chain can introduce challenges during the synthesis, particularly in the critical Fmoc deprotection step. Incomplete deprotection can lead to the formation of deletion sequences and other impurities, compromising the final product's purity and yield.
These application notes provide a comprehensive overview of the conditions for Fmoc deprotection of PEGylated peptides, addressing the potential challenges and offering optimized protocols. The information is intended to guide researchers in developing robust and efficient synthetic strategies for this important class of therapeutic molecules.
Challenges in Fmoc Deprotection of PEGylated Peptides
The primary challenge in the Fmoc deprotection of PEGylated peptides is the potential for steric hindrance imposed by the PEG chain. This can impede the access of the deprotecting base, typically piperidine (B6355638), to the Fmoc group, leading to incomplete removal. The extent of this hindrance is influenced by several factors:
-
PEG Chain Length: Longer PEG chains can create a more significant steric shield around the N-terminus of the growing peptide, making the Fmoc group less accessible.
-
Peptide Sequence: The amino acid sequence adjacent to the PEGylated site can influence the local conformation and accessibility of the Fmoc group.
-
Resin Support: The properties of the solid support, including its swelling characteristics, can affect the spacing between peptide chains and the diffusion of reagents. Aggregation of peptide chains on the resin can be exacerbated by the presence of PEG, further hindering deprotection.[1][2]
Incomplete Fmoc deprotection results in the failure of the subsequent amino acid to couple, leading to the formation of deletion peptides, which are often difficult to separate from the desired product during purification.
Standard and Optimized Deprotection Protocols
While standard Fmoc deprotection protocols can be effective for peptides with short PEG chains, longer or more sterically demanding PEGylated sequences often require optimized conditions to ensure complete and efficient Fm.oc removal.
Standard Protocol
For many routine syntheses of PEGylated peptides, a standard deprotection protocol using piperidine in N,N-dimethylformamide (DMF) is sufficient.[3]
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
Reaction Time: Agitate the mixture for 5-10 minutes at room temperature. For many standard syntheses, a two-step deprotection is common: an initial treatment for 1-2 minutes followed by a second treatment with fresh reagent for 5-7 minutes.[4]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Optimized Protocols for Difficult Sequences
For PEGylated peptides that exhibit incomplete deprotection under standard conditions, several modifications to the protocol can be implemented. These are often necessary for sequences containing long PEG chains or sterically hindered amino acids near the PEGylation site.
Elevated Temperature: Increasing the reaction temperature can enhance the rate of Fmoc deprotection. However, it is crucial to monitor for potential side reactions, such as racemization or aspartimide formation, which can also be accelerated at higher temperatures.
Alternative Deprotecting Reagents: The use of stronger, non-nucleophilic bases or combinations of reagents can be effective in overcoming steric hindrance.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can accelerate Fmoc deprotection. It is often used in combination with piperidine, where DBU facilitates the initial removal of the Fmoc group and piperidine acts as a scavenger for the resulting dibenzofulvene. A common cocktail is 2% DBU and 2% piperidine in DMF.[4]
-
Piperazine: Piperazine can be used as an alternative to piperidine and has been shown to be effective in minimizing certain side reactions.[5]
-
4-Methylpiperidine: This reagent can be a suitable substitute for piperidine and may offer advantages in terms of reduced toxicity and improved handling.[6]
Increased Reaction Time and/or Concentration: For particularly challenging sequences, extending the deprotection time or using a higher concentration of piperidine (e.g., up to 50%) may be necessary. However, prolonged exposure to basic conditions can increase the risk of side reactions.
The following tables summarize the various conditions for Fmoc deprotection, providing a basis for optimization.
Table 1: Standard Fmoc Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | The most common and widely used condition.[3] |
| Temperature | Room Temperature | Standard for most applications. |
| Time | 2 x 5-10 minutes | A two-step treatment is often preferred for efficiency.[3] |
| Washing | Thorough washing with DMF | Crucial to remove all traces of base before the next coupling step. |
Table 2: Optimized Fmoc Deprotection Conditions for Difficult/PEGylated Sequences
| Parameter | Condition | Rationale and Considerations |
| Reagent | 2% DBU / 2% Piperidine in DMF | DBU accelerates deprotection; piperidine scavenges dibenzofulvene.[4] |
| 10-20% Piperazine in DMF | Alternative to piperidine, may reduce certain side reactions.[5] | |
| 20% 4-Methylpiperidine in DMF | A viable and potentially safer alternative to piperidine.[6] | |
| Temperature | 30-40 °C | Can improve deprotection kinetics but may increase side reactions. |
| Time | 2 x 15-30 minutes | Extended reaction times may be necessary for sterically hindered sites. |
Experimental Protocols
The following are detailed experimental protocols for the Fmoc deprotection of PEGylated peptides on a solid support.
Protocol 2: Standard Two-Step Fmoc Deprotection of a PEGylated Peptide
Materials:
-
Fmoc-protected PEGylated peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 2 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 8 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual piperidine and the dibenzofulvene adduct.
-
The resin is now ready for the next coupling step.
Protocol 3: DBU/Piperidine Fmoc Deprotection for a Sterically Hindered PEGylated Peptide
Materials:
-
Fmoc-protected PEGylated peptide-resin with a long PEG chain or at a sterically hindered position
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), reagent grade
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 2% DBU/2% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution.
-
Agitate for an additional 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (at least 7 x 1-minute washes) to ensure complete removal of the deprotection reagents.
-
The resin is now ready for the next coupling step.
Monitoring Fmoc Deprotection
To ensure complete Fmoc removal, especially when optimizing protocols for PEGylated peptides, it is highly recommended to monitor the reaction.
UV-Vis Spectroscopy: The release of the dibenzofulvene-piperidine adduct can be monitored by measuring the UV absorbance of the filtrate at around 301 nm. A stable baseline after the deprotection and washing steps indicates the completion of the reaction.
Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue color) indicates successful deprotection. Note that this test is not suitable for N-terminal proline residues.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical pathway of Fmoc deprotection and a typical experimental workflow for the synthesis of a PEGylated peptide.
Caption: Chemical pathway of Fmoc deprotection by piperidine.
Caption: General workflow for the solid-phase synthesis of a PEGylated peptide.
Conclusion
The successful solid-phase synthesis of PEGylated peptides relies on the efficient removal of the Fmoc protecting group at each cycle. While standard deprotection conditions are often adequate, the steric bulk of the PEG chain, particularly with longer polymers, can necessitate the use of optimized protocols. By carefully considering the factors that influence deprotection efficiency and by employing appropriate monitoring techniques, researchers can overcome these challenges and achieve high yields of pure PEGylated peptides. The protocols and guidelines presented in these application notes provide a solid foundation for the development of robust and reliable synthetic strategies for this important class of therapeutic molecules.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Conjugation of Azide-Functionality to Antibodies using a PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent attachment of an azide-functionalized polyethylene (B3416737) glycol (PEG) linker to an antibody. This method is a crucial first step in a two-stage conjugation strategy, often employed in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The introduction of an azide (B81097) group onto the antibody allows for a subsequent bioorthogonal "click" chemistry reaction with a payload of interest that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
The protocol described herein utilizes Fmoc-N-amido-PEG3-acid as the starting linker. This linker is first activated at its carboxylic acid terminus and then conjugated to the primary amines (lysine residues) on the antibody. A subsequent deprotection step removes the fluorenylmethyloxycarbonyl (Fmoc) group, yielding a different functionality. To achieve an azide-functionalized antibody, a related linker, N-amido-PEG3-azide with a carboxyl-reactive group (e.g., NHS ester) would be used, or a multi-step synthesis would be required. For the purpose of this protocol, we will focus on the direct conjugation of a carboxyl-reactive azide-PEG linker to the antibody. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Principle of the Method
The conjugation process is based on the reaction between an N-hydroxysuccinimide (NHS) ester-activated PEG linker and the primary amine groups of lysine (B10760008) residues on the antibody. This reaction forms a stable amide bond. The overall workflow consists of three main stages:
-
Antibody Preparation: Ensuring the antibody is in a suitable buffer for conjugation.
-
Conjugation: Reacting the antibody with the NHS-ester functionalized azide-PEG linker.
-
Purification and Characterization: Removing excess linker and characterizing the azide-modified antibody.
This azide-modified antibody is then ready for the subsequent conjugation of a payload via a click chemistry reaction.
Experimental Protocols
Materials and Reagents
-
Antibody of interest (e.g., IgG)
-
Amino-PEG-Azide linker with a carboxyl-reactive group (e.g., NHS-PEG-Azide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system for purification
-
Spectrophotometer for concentration measurements
-
Mass spectrometer for conjugate characterization
Protocol 1: Conjugation of NHS-PEG-Azide to Antibody
This protocol describes the direct conjugation of an NHS-activated azide-PEG linker to the antibody.
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the conjugation reaction.
-
-
Linker Preparation:
-
Immediately before use, dissolve the NHS-PEG-Azide linker in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis[1].
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS-PEG-Azide linker to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Azide-Modified Antibody:
-
Remove the excess, unreacted linker and quenching reagents by size-exclusion chromatography (SEC) or using a desalting column.[2][3]
-
The azide-modified antibody can be eluted with PBS, pH 7.4.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The first peak corresponds to the antibody conjugate.
-
Protocol 2: Subsequent Click Chemistry Reaction (SPAAC)
This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate a DBCO-functionalized payload to the azide-modified antibody.
-
Preparation of Reagents:
-
The azide-modified antibody should be in PBS, pH 7.4, at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized payload in DMSO or DMF to a 10 mM stock solution.
-
-
Click Chemistry Reaction:
-
Add a 1.5- to 10-fold molar excess of the DBCO-functionalized payload to the azide-modified antibody solution.
-
Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature with gentle mixing[4].
-
-
Purification of the Final Antibody Conjugate:
Characterization of the Antibody Conjugate
The successful conjugation and purity of the final product should be assessed using various analytical techniques.
| Parameter | Analytical Method | Purpose |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the homogeneity of the conjugate and detect the presence of aggregates.[5][6] |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS) or UV-Vis Spectroscopy | To determine the average number of payload molecules conjugated to each antibody.[7][8][9][10][11] |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's binding affinity.[12] |
| In Vitro Potency | Cell-based assays | To evaluate the biological activity of the final antibody-drug conjugate. |
Visualizations
Caption: Workflow for the conjugation of an azide-PEG linker to an antibody and subsequent payload attachment.
Caption: Chemical principles of the two-stage antibody conjugation process.
References
- 1. genscript.com [genscript.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapidnovor.com [rapidnovor.com]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
- 12. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]
Application Note and Protocol for Labeling Oligonucleotides with Fmoc-N-amido-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for conjugating molecules to DNA and RNA.[1] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097), and it is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2]
This document provides a detailed protocol for the labeling of a custom-synthesized oligonucleotide with Fmoc-N-amido-PEG3-azide. This versatile linker incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an azide group for click chemistry conjugation, and an Fmoc-protected amine for potential subsequent modifications.
The overall workflow involves three main stages:
-
Synthesis of an Alkyne-Modified Oligonucleotide: Incorporation of a terminal alkyne functionality into the oligonucleotide sequence during standard solid-phase phosphoramidite (B1245037) synthesis.
-
CuAAC "Click" Conjugation: Reaction of the alkyne-modified oligonucleotide with this compound.
-
Deprotection and Purification: Removal of all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the Fmoc-protected amine, followed by purification of the final conjugate.
Experimental Workflow
Figure 1. Overall experimental workflow for the synthesis, conjugation, and purification of an oligonucleotide labeled with this compound.
Quantitative Data Summary
The efficiency of each step is critical for the overall yield of the final product. The following table summarizes expected outcomes based on typical results for oligonucleotide synthesis and CuAAC reactions.[2]
| Step | Parameter | Typical Result | Analysis Method |
| Oligonucleotide Synthesis | Coupling Efficiency per Base | >99% | Trityl Cation Monitoring |
| CuAAC Conjugation | Conversion to Conjugate | >95% | RP-HPLC, Mass Spectrometry |
| Purification (per step) | Recovery Yield | 80-95% | UV-Vis Spectroscopy (A260) |
| Final Product | Overall Yield (from synthesis start) | 15-30% | UV-Vis Spectroscopy (A260) |
| Final Product | Purity | >95% | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Oligonucleotide
This protocol assumes the use of a standard automated solid-phase DNA/RNA synthesizer. The alkyne modification is introduced using a commercially available phosphoramidite, such as C8-Alkyne-dT-CE Phosphoramidite, at the desired position in the sequence.[3][4]
1.1. Materials:
-
Standard DNA/RNA phosphoramidites and synthesis reagents (Activator, Capping, Oxidizer, Deblocking solutions).
-
Alkyne-modifier phosphoramidite (e.g., C8-Alkyne-dT-CE Phosphoramidite).
-
Controlled Pore Glass (CPG) solid support appropriate for the desired 3'-terminus.
-
Anhydrous acetonitrile.
1.2. Procedure:
-
Program the oligonucleotide sequence into the synthesizer.
-
Install the alkyne phosphoramidite on a designated port on the synthesizer.
-
Initiate the standard synthesis cycle. For the coupling step involving the alkyne phosphoramidite, a slightly extended coupling time (e.g., 120-180 seconds) may be beneficial to ensure high efficiency.
-
Once the synthesis is complete, keep the terminal 5'-DMT group on (Trityl-ON) to facilitate purification of the full-length product.
-
Dry the solid support with the synthesized oligonucleotide under a stream of argon or nitrogen.
Protocol 2: Oligonucleotide Cleavage and Deprotection
This protocol removes the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone.
2.1. Materials:
-
AMA solution (1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine).
-
Microcentrifuge tubes.
2.2. Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of AMA solution to the tube.
-
Seal the tube tightly and incubate at 65°C for 15-20 minutes.
-
Allow the tube to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube, leaving the CPG behind.
-
Dry the oligonucleotide solution completely in a vacuum centrifuge.
-
Resuspend the dried pellet in an appropriate volume of nuclease-free water for quantification (UV-Vis at 260 nm) and subsequent purification by RP-HPLC if desired, or proceed directly to the conjugation reaction.
Protocol 3: CuAAC "Click" Conjugation
This protocol describes the conjugation of the alkyne-modified oligonucleotide with this compound.[1][5][6]
3.1. Materials:
-
Alkyne-modified oligonucleotide (from Protocol 2).
-
This compound (prepare a 10 mM stock solution in DMSO).
-
Copper(II) Sulfate (CuSO₄) (prepare a 20 mM stock solution in water).
-
BTTAA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand (prepare a 100 mM stock solution in DMSO).
-
Sodium L-Ascorbate (prepare a 100 mM stock solution in water, must be made fresh ).
-
Nuclease-free water and DMSO.
3.2. Procedure:
-
In a 1.5 mL microcentrifuge tube, dissolve 10 nmol of the alkyne-modified oligonucleotide in nuclease-free water.
-
Add 5 equivalents of this compound (50 µL of 1 mM solution, diluted from the 10 mM stock) to the oligonucleotide solution.
-
In a separate tube, prepare the Cu(I)-BTTAA catalyst complex by mixing 2.5 µL of 20 mM CuSO₄ with 5 µL of 100 mM BTTAA. Let this mixture stand for 2 minutes.
-
Add the catalyst complex to the oligonucleotide/azide mixture.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate. The final reaction volume should be adjusted with a water/DMSO mixture to ensure all components remain dissolved.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark.
-
After incubation, precipitate the labeled oligonucleotide by adding sodium acetate (B1210297) (to 0.3 M) and 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant, wash the pellet with 70% ethanol, and dry the pellet in a vacuum centrifuge.
Protocol 4: Fmoc Group Deprotection
This step is necessary to expose the primary amine at the end of the PEG linker for subsequent applications. If the Fmoc group is desired on the final product, this protocol should be skipped.
4.1. Materials:
-
Dried, Fmoc-labeled oligonucleotide (from Protocol 3 or after RP-HPLC purification).
-
Deprotection solution: 20% Piperidine in DMF (v/v).[7]
-
DMF (N,N-Dimethylformamide).
4.2. Procedure:
-
Resuspend the dried oligonucleotide pellet in 200 µL of the 20% piperidine in DMF solution.
-
Dry the sample completely in a vacuum centrifuge to remove the piperidine and DMF.
-
The resulting pellet contains the fully deprotected, labeled oligonucleotide, ready for final purification.
Protocol 5: RP-HPLC Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective for purifying modified oligonucleotides, separating the desired product from unlabeled starting material and other impurities based on hydrophobicity.[9][10][11]
5.1. Materials & Equipment:
-
HPLC system with a UV detector.
-
Reverse-phase C8 or C18 column.
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.
-
Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.5.
5.2. Procedure:
-
Resuspend the dried oligonucleotide pellet (either before or after Fmoc deprotection) in an appropriate volume of Buffer A.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm. The desired labeled product will typically have a longer retention time than the unlabeled alkyne-oligonucleotide due to the hydrophobicity of the linker and/or the Fmoc group.
-
Collect the fractions corresponding to the major product peak.
-
Combine the collected fractions and lyophilize or dry in a vacuum centrifuge to remove the volatile TEAA buffer and solvents.
-
The purified, labeled oligonucleotide can be quantified by UV-Vis spectroscopy and its identity and purity confirmed by mass spectrometry.[12][13]
Logical Relationships Diagram
Figure 2. Logical relationship between the key components and steps of the labeling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. furthlab.xyz [furthlab.xyz]
- 6. lumiprobe.com [lumiprobe.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. atdbio.com [atdbio.com]
- 12. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of PROTACs using an Fmoc-N-amido-PEG3-azide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, influencing its efficacy, cell permeability, and solubility.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide flexibility.[3]
This application note provides detailed protocols for the synthesis and evaluation of a PROTAC utilizing the Fmoc-N-amido-PEG3-azide linker. This linker offers several advantages, including a hydrophilic 3-unit PEG spacer to improve physicochemical properties and a terminal azide (B81097) group that allows for efficient and bioorthogonal "click chemistry" conjugation to an alkyne-functionalized ligand.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for a modular synthetic approach.
Herein, we describe the synthesis of a potent BRD4-degrading PROTAC, which conjugates the BRD4 inhibitor (+)-JQ1 to the E3 ligase ligand pomalidomide (B1683931).
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, such as c-Myc.[6] By targeting BRD4 for degradation, it is possible to downregulate these oncogenes and inhibit cancer cell proliferation. The synthesized PROTAC, JQ1-PEG3-Pomalidomide, facilitates the formation of a ternary complex between BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase.[6] This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[7]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow
The development of the BRD4-targeting PROTAC follows a structured workflow, from the synthesis of the individual components to the final biological evaluation of the assembled molecule.
Caption: Experimental workflow for the synthesis and evaluation of a BRD4 PROTAC.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PEG3-Amine
This protocol describes the conjugation of the this compound linker to an amine-functionalized pomalidomide derivative, followed by Fmoc deprotection.
Materials:
-
Pomalidomide-NH2
-
Fmoc-N-amido-PEG3-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve Pomalidomide-NH2 (1.0 eq) and Fmoc-N-amido-PEG3-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Pomalidomide-PEG3-azide.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Pomalidomide-PEG3-azide in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) (3x) to remove residual piperidine.
-
The resulting Pomalidomide-PEG3-amine can be used in the next step without further purification.
-
Protocol 2: Synthesis of JQ1-alkyne
This protocol describes the functionalization of (+)-JQ1 with an alkyne handle.
Materials:
-
(+)-JQ1
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve (+)-JQ1 (1.0 eq) and propargylamine (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield JQ1-alkyne.
Protocol 3: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to assemble the PROTAC.
Materials:
-
Pomalidomide-PEG3-azide (from a similar synthesis to Protocol 1, but starting with an azide-functionalized linker)
-
JQ1-alkyne (from Protocol 2)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1)
Procedure:
-
Dissolve Pomalidomide-PEG3-azide (1.0 eq) and JQ1-alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
The following tables present representative data for the synthesis and biological evaluation of the JQ1-PEG3-Pomalidomide PROTAC.
Table 1: Synthesis and Characterization Data
| Compound | Step | Yield (%) | Purity (LC-MS, %) |
| JQ1-alkyne | 2 | 75 | >98 |
| Pomalidomide-PEG3-azide | 1 | 68 | >98 |
| JQ1-PEG3-Pomalidomide | 3 | 45 | >99 |
Table 2: Biological Activity Data
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| MDA-MB-231 | BRD4 | 25 | >95 |
| THP-1 | BRD4 | 18 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Characterization Protocols
LC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and ESI-MS in positive ion mode.
¹H-NMR Spectroscopy
-
Solvent: DMSO-d₆.
-
Spectrometer: 400 MHz.
-
Analysis: Confirm the presence of characteristic peaks for the JQ1, pomalidomide, and linker moieties, and the disappearance of the alkyne and azide protons.
Biological Evaluation Protocol: Western Blot for BRD4 Degradation
This protocol details the procedure to quantify BRD4 protein levels in cells treated with the synthesized PROTAC.[6]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, THP-1).[6]
-
JQ1-PEG3-Pomalidomide PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Complete cell culture medium.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the PROTAC concentration and determine the DC50 and Dmax values using non-linear regression analysis.
-
Conclusion
The this compound linker is a valuable tool for the modular synthesis of PROTACs. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and biological evaluation of a BRD4-targeting PROTAC. This workflow can be adapted for the development of other PROTACs targeting a wide range of proteins of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that has revolutionized the field of chemical synthesis and bioconjugation.[1][2] This reaction's exceptional efficiency, high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a wide array of functional groups and solvents have established it as an indispensable tool in drug discovery, materials science, and chemical biology.[3][4] The reaction can be performed under mild conditions, including in aqueous environments and across a broad pH range (typically 4-12), making it particularly suitable for biological applications.[2][5][6]
Key Reagents and Components
Successful execution of the CuAAC reaction hinges on the careful selection of several key components:
-
Copper(I) Source: The active catalyst is the Cu(I) ion.[4] This can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[4] More commonly, the Cu(I) catalyst is generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[7][8] Elemental copper, in the form of a wire or turning, can also serve as the source of the active Cu(I) species.[9]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state.[7][8] It also plays a crucial role in preventing the oxidative homocoupling of the alkyne, a common side reaction.[9] An excess of sodium ascorbate helps to maintain the copper catalyst in its active cuprous oxidation state.[4]
-
Accelerating Ligands: Ligands are critical for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, which in turn increases the reaction rate and reduces potential copper-mediated cytotoxicity in biological systems.[4][10]
-
Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for reactions in organic solvents.[3][4]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[4][11]
-
Other effective ligands include N-heterocyclic carbenes (NHCs) and various tripodal amine ligands.[12][13][14]
-
-
Solvents: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents. Common choices include water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), tert-butanol (B103910) (t-BuOH), and dichloromethane (B109758) (DCM).[4][8] There is also a growing interest in using sustainable "green" solvents such as deep eutectic solvents (DESs) and glycerol.[15][16][17][18]
Quantitative Data Presentation: Typical Reaction Parameters
The following tables summarize common quantitative parameters for CuAAC reactions, providing a starting point for experimental design.
Table 1: General Reaction Parameters for Small Molecule Synthesis
| Parameter | Typical Range | Notes |
| Copper Catalyst Loading | 0.25 - 5 mol % | Lower catalyst loading is desirable to minimize copper contamination.[4][12] |
| Ligand:Copper Ratio | 1:1 to 2:1 | Higher ratios can sometimes be inhibitory.[4][14] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 mol % (or excess) | An excess is often used to ensure complete reduction of Cu(II).[4] |
| Azide (B81097):Alkyne Ratio | ~1:1 | A slight excess of one reagent can be used to drive the reaction to completion.[4][7] |
| Temperature | Room Temperature to 110 °C | Most reactions proceed efficiently at room temperature.[1][4] |
| Reaction Time | 10 min - 24 h | Reaction times are dependent on catalyst, ligand, and substrate.[4][9] |
| Typical Yields | >90% | The reaction is known for its high efficiency and yields.[6][9] |
Table 2: Reaction Parameters for Bioconjugation
| Parameter | Typical Concentration/Ratio | Notes |
| Copper Catalyst Concentration | 0.25 - 1 mM | Lower concentrations are used to minimize cytotoxicity.[4] |
| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ligand ratio helps to stabilize the catalyst and protect biomolecules.[4][11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 equivalents (to azide) or 5 mM | An excess is crucial to maintain the active Cu(I) state.[4][11] |
| Reactant Ratio (e.g., Azide:Alkyne) | 4-50x excess of one reagent | An excess of the small molecule reagent is often used to label the biomolecule efficiently.[11][19] |
| Temperature | Room Temperature | Bioconjugation reactions are typically performed at room temperature to preserve the integrity of the biomolecules.[4] |
| Reaction Time | 15 - 60 minutes | Ligand acceleration allows for rapid bioconjugation.[4][11] |
| Typical Yields | Near-quantitative | High yields are achievable even at low reactant concentrations.[20] |
Experimental Protocols
The following protocols provide detailed methodologies for performing the CuAAC reaction in different contexts.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a general method for the reaction of a small organic azide with a terminal alkyne in an organic/aqueous solvent mixture.
Materials:
-
Organic Azide (e.g., Benzyl Azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMSO)
-
Deionized Water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/water or DMSO). The concentration is generally in the range of 0.1 to 0.5 M.[7]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents). If using a ligand, pre-mix the CuSO₄ solution with the TBTA (0.05 equivalents).[3]
-
Reaction Initiation: Add the CuSO₄ solution (or the pre-mixed catalyst/ligand solution) to the reaction mixture, followed by the sodium ascorbate solution.[7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[7]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst. Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: On-Resin CuAAC for Peptide Modification
This protocol is adapted for solid-phase peptide synthesis (SPPS) where an azide-functionalized peptide on a resin is reacted with a terminal alkyne.
Materials:
-
Azide-functionalized peptide on solid support (resin)
-
Terminal Alkyne
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard solid-phase synthesis vessel and shaker
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).[21]
-
Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 equivalents) in a minimal amount of DMF or THF.[21]
-
Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 equivalents) and DIPEA (5-10 equivalents).[21]
-
Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture. Agitate the mixture at room temperature for 4-16 hours.[21]
-
Reaction Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL).[21]
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified using standard procedures.
Protocol 3: CuAAC for Antibody-Drug Conjugate (ADC) Formation
This protocol outlines the bioconjugation of an azide-modified drug to an alkyne-functionalized antibody.
Materials:
-
Antibody with an incorporated alkyne group
-
Drug with an azide group
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS)
-
DMSO or DMF for dissolving the drug if necessary
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. Dissolve the azide-labeled drug and alkyne-labeled antibody in the appropriate buffer or solvent.[11]
-
Catalyst Complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[11]
-
Conjugation Reaction:
-
In a separate reaction tube, combine the antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically in the range of 1:4 to 1:10.[11]
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (typically to a final concentration of 0.25-1 mM copper).[4][11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5 mM).[11][22]
-
Mix gently and incubate at room temperature for 30–60 minutes, protecting the reaction from light.[11]
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography or affinity purification methods to remove unreacted reagents, catalyst, and by-products.[11]
-
Analysis: Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and conjugation efficiency.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioclone.net [bioclone.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Fmoc-N-amido-PEG3-azide in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG3-azide is a versatile heterobifunctional molecule that combines the self-assembling properties of Fmoc-protected amino acids with the bioorthogonal reactivity of an azide (B81097) group, spaced by a hydrophilic polyethylene (B3416737) glycol (PEG) linker. These characteristics make it a valuable building block for the fabrication of tunable hydrogels for a variety of tissue engineering applications, including 3D cell culture, controlled drug delivery, and as scaffolds for regenerative medicine.[1][2][3]
The formation of hydrogels using this compound can be achieved through a dual mechanism: self-assembly driven by π-π stacking of the fluorenyl groups and hydrogen bonding of the peptide-like backbone, followed by covalent crosslinking via "click chemistry."[4][5][6] The azide group readily participates in either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the formation of stable, crosslinked hydrogel networks under cytocompatible conditions.[6] The PEG linker enhances the hydrophilicity and biocompatibility of the resulting hydrogel.
This document provides detailed application notes and protocols for the use of this compound in the formation of hydrogels for tissue engineering research.
Principle of Hydrogel Formation
The formation of a stable hydrogel using this compound typically involves a two-step process:
-
Self-Assembly: Upon dissolution in an appropriate solvent and a change in environmental conditions (e.g., pH adjustment or addition of a cell culture medium), the Fmoc-peptide derivatives self-assemble into nanofibers. This process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amide functionalities.[4][7][8] This initial self-assembly leads to the formation of a physically crosslinked hydrogel.
-
Covalent Crosslinking (Click Chemistry): To enhance the mechanical stability and control the degradation of the hydrogel, covalent crosslinking is introduced. The terminal azide group of this compound can react with a molecule containing an alkyne group.[6] This is typically achieved using a multi-arm PEG-alkyne or a bis-alkyne crosslinker. The most common click chemistry reactions for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. While effective, the potential cytotoxicity of copper needs to be considered for cell encapsulation applications.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3] The high reactivity of the strained alkyne with the azide eliminates the need for a cytotoxic catalyst, making it highly suitable for 3D cell culture and in vivo applications.[3]
-
Data Presentation
Table 1: Representative Mechanical Properties of Fmoc-Peptide and PEG-Based Hydrogels
| Hydrogel Composition | Crosslinking Method | Storage Modulus (G') (Pa) | Reference |
| Fmoc-Diphenylalanine (Fmoc-FF) | Self-assembly | 2,000 - 8,000 | [9] |
| Fmoc-FF/PEGDA Hybrid | Self-assembly & physical entanglement | 2,123 - 8,099 | [9] |
| 4-arm PEG-alkyne + PEG-azide | CuAAC | 1,000 - 10,000+ | [6] |
| Hyaluronic Acid-Cyclooctyne + 4-arm PEG-azide | SPAAC | ~ 2,500 | [10] |
Note: The mechanical properties are highly tunable and depend on the concentration of the precursors, the crosslinking density, and the specific amino acid sequence used.
Table 2: Swelling and Degradation Properties of PEG-Based Hydrogels
| Hydrogel System | Key Degradable Linkage | Swelling Ratio (Q) | Degradation Time | Reference |
| PEG-diacrylate (PEGDA) | Ester | 5 - 20 | Weeks to Months | [11] |
| PEG with peptide crosslinks | Peptide bond (enzymatic) | 10 - 30 | Hours to Days (enzyme-dependent) | [12] |
Note: The swelling ratio is calculated as the ratio of the swollen weight to the dry weight of the hydrogel. Degradation rates are influenced by the hydrolytic or enzymatic lability of the crosslinks.
Experimental Protocols
Protocol 1: Preparation of a Self-Assembled this compound Hydrogel
This protocol describes the formation of a physical hydrogel based on the self-assembly of the Fmoc-peptide component.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
Hydrogel Formation:
-
Warm the stock solution to ensure complete dissolution.
-
To induce self-assembly, dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 2-10 mg/mL).
-
Gently mix by inverting the vial. Avoid vigorous vortexing, which can disrupt fiber formation.
-
Allow the solution to stand at room temperature for 15-60 minutes. Gelation should be apparent by the absence of flow when the vial is inverted.
-
Protocol 2: Formation of a Covalently Crosslinked Hydrogel via SPAAC
This protocol details the formation of a stable hydrogel using a copper-free click chemistry reaction, which is ideal for cell encapsulation.
Materials:
-
This compound
-
A strained alkyne crosslinker (e.g., 4-arm PEG-DBCO)
-
Sterile, cell-compatible buffer (e.g., PBS or cell culture medium)
-
Cells for encapsulation (optional)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a biocompatible solvent like DMSO, and then dilute it in the desired buffer to the final working concentration.
-
Prepare a stock solution of the multi-arm PEG-DBCO crosslinker in the same buffer.
-
-
Cell Suspension (for cell encapsulation):
-
If encapsulating cells, resuspend the cells in one of the precursor solutions at the desired cell density.
-
-
Hydrogel Formation:
-
Mix the this compound solution with the PEG-DBCO solution at a 1:1 azide-to-alkyne molar ratio.
-
Gently pipette to mix. The gelation time will depend on the concentration and reactivity of the precursors, typically occurring within minutes to an hour.[3]
-
The resulting hydrogel can be used for 3D cell culture or other tissue engineering applications.
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
-
Prepare the hydrogel as described above and record its initial weight (W_initial).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot to remove excess surface water, and record the swollen weight (W_swollen).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Lyophilize the hydrogel to obtain the dry weight (W_dry).
-
Calculate the swelling ratio (Q) as: Q = W_swollen / W_dry.
B. Rheological Analysis
-
Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to monitor the gelation process.
-
Once the hydrogel is formed, perform a frequency sweep to determine the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable gel.
C. Cell Viability Assessment
-
Encapsulate cells in the hydrogel as described in Protocol 2.
-
Culture the cell-laden hydrogels in appropriate cell culture medium.
-
At desired time points, assess cell viability using a live/dead staining assay (e.g., Calcein AM/Ethidium homodimer-1).
-
Image the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.[3]
Visualizations
Caption: Experimental workflow for hydrogel formation and application.
Caption: Putative cell signaling pathway in response to the hydrogel scaffold.
References
- 1. Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of well-defined hydrogel networks using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. The rheological and structural properties of Fmoc-peptide-based hydrogels: the effect of aromatic molecular architecture on self-assembly and physical characteristics. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of well-defined hydrogel networks using Click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Incorporation of PEG Diacrylates (PEGDA) Generates Hybrid Fmoc-FF Hydrogel Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with incomplete N-α-Fmoc group removal during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step, if unsuccessful, prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the desired peptide, resulting in reduced overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can impede the complete removal of the Fmoc group:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids (e.g., Valine, Isoleucine) or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically obstruct the deprotection reagent from reaching the Fmoc group.[1][2][3] The formation of secondary structures like β-sheets is a known contributor to difficult deprotection.[1][2][4]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can diminish efficiency.[1] Additionally, standard deprotection times may be insufficient for particularly "difficult" sequences.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can hinder the diffusion of the deprotection reagent to the reactive sites of the peptide chain.[2][5] A good swelling value is generally considered to be greater than 4.0 mL/g.[5]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods are available to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][6] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or brown) suggests that the Fmoc group is still attached.[1] It's important to note that this test is not reliable for N-terminal proline, which yields a reddish-brown color.[1][6]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often utilize UV monitoring of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic UV absorbance around 301-312 nm.[1][6][7] A slow or incomplete release of this adduct, observed as a persistent or slow-to-plateau UV signal, indicates incomplete deprotection.[1][8]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can confirm incomplete deprotection. HPLC will show a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide.[9] Mass spectrometry will reveal a mass that is 222.24 Da higher than the expected peptide mass, corresponding to the mass of the Fmoc group.[9]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this systematic approach to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation: Comparison of Deprotection Strategies for Difficult Sequences
| Deprotection Strategy | Reagent/Condition | Typical Deprotection Time | Efficacy for Hindered Residues/Aggregated Sequences | Potential Side Reactions |
| Standard | 20% Piperidine in DMF | 10-20 minutes | May be insufficient | Minimal |
| Extended/Double | 20% Piperidine in DMF | 2 x 15-30 minutes | Improved | Increased risk of aspartimide formation with sensitive sequences. |
| Stronger Base | 2% DBU + 20% Piperidine in DMF | 5-15 minutes | Highly effective | DBU is a very strong base and may promote other side reactions.[2] |
| Alternative Solvent | 20% Piperidine in NMP | 10-20 minutes | Can improve solvation and deprotection efficiency. | NMP is a more viscous solvent. |
| Chaotropic Agents | 20% Piperidine in DMF with Guanidinium Chloride | 10-20 minutes | Helps disrupt secondary structures, improving reagent access.[9] | Requires thorough washing to remove salts. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test confirms the presence of free primary amines after the deprotection step.
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Sample Collection: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry
This method is often automated in modern peptide synthesizers but can be adapted for manual monitoring.
Procedure:
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol or DMF).
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically around 301-312 nm).[1][6]
-
Analyze Data: A plot of absorbance versus time should show a sharp increase followed by a plateau, indicating the release and subsequent complete removal of the Fmoc group. A continuously rising or broad peak suggests slow or incomplete deprotection.[8]
Visualization of Key Processes
Diagram: Mechanism of Fmoc Deprotection by Piperidine
Caption: The mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for Fmoc-N-amido-PEG3-azide Conjugation
Welcome to the technical support center for Fmoc-N-amido-PEG3-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and ensure successful conjugation outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the two main stages of using this compound: Fmoc deprotection and the subsequent azide (B81097) conjugation reaction.
Stage 1: Fmoc Deprotection
Issue: Incomplete or Low Yield of Fmoc Group Removal
Q1: My Fmoc deprotection is incomplete. What are the primary causes?
Incomplete removal of the Fmoc protecting group is a frequent challenge that can prevent the subsequent conjugation step. Key factors include:
-
Suboptimal Deprotection Reagent or Conditions: The concentration of the basic reagent (commonly piperidine) may be too low, or the reaction time may be insufficient. While standard protocols often suggest 20% piperidine (B6355638) in DMF, "difficult" or sterically hindered substrates may require extended reaction times or stronger base conditions.[1][2]
-
Reagent Degradation: Piperidine can degrade over time. Ensure you are using a fresh, high-quality reagent.
-
Poor Solubility: While the PEG linker enhances water solubility, the Fmoc-protected starting material may have different solubility characteristics.[3][4] Ensure the linker is fully dissolved in the reaction solvent.
-
Aggregation: In solution-phase reactions, intermolecular aggregation can hinder the access of the deprotection reagent to the Fmoc group.[5]
Q2: How can I improve the efficiency of my Fmoc deprotection reaction?
-
Optimize Piperidine Concentration and Reaction Time: While 20% piperidine in DMF is standard, you can try increasing the concentration to 30-50% or extending the reaction time.[6][7] It is recommended to monitor the reaction progress to avoid unnecessary exposure to strong base, which could lead to side reactions.
-
Consider an Alternative Base: For challenging deprotections, a stronger base cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF, can be more effective.[8] However, be aware that DBU is a very strong, non-nucleophilic base and may promote other side reactions.[8]
-
Ensure Proper Solvation: If solubility is an issue, consider alternative solvents to DMF, such as N-Methyl-2-pyrrolidone (NMP), which can improve solvation and disrupt aggregation.[8]
-
Monitor Deprotection Progress: The removal of the Fmoc group can be monitored by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a characteristic absorbance around 301-312 nm.[1][6] By tracking the increase in absorbance, you can determine when the reaction is complete.
Q3: Are there alternatives to piperidine for Fmoc removal?
Yes, several alternatives to piperidine have been explored to reduce toxicity and address its status as a controlled substance.[9] 4-Methylpiperidine (4-MP) has been shown to be an effective substitute, and in some cases, can be used at lower concentrations than piperidine.[10][11][12] Additionally, a mild, base-free method using sodium azide for Fmoc removal has been developed, which can be beneficial for base-sensitive substrates.[13][14]
Stage 2: Azide Conjugation (Click Chemistry)
This compound is a versatile reagent for click chemistry, primarily used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15]
Issue: Low Conjugation Yield in CuAAC Reactions
Q1: What are the critical factors for a successful CuAAC reaction?
Low yields in CuAAC reactions often point to issues with the catalyst system or reaction conditions.
-
Copper(I) Oxidation: The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state.
-
Insufficient Ligand: A copper-stabilizing ligand is crucial to protect the copper from oxidation and improve its catalytic activity.
-
Inhibitors: Components in your reaction mixture, such as buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols, can inhibit the copper catalyst.
-
Stoichiometry: The molar ratio of the azide, alkyne, copper source, and reducing agent is critical for optimal yield.
Q2: How can I optimize my CuAAC reaction conditions?
-
Use a Reducing Agent: To maintain the copper in the +1 oxidation state, a reducing agent like sodium ascorbate (B8700270) is commonly added to the reaction mixture.[16]
-
Incorporate a Stabilizing Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are effective ligands that protect the Cu(I) catalyst and enhance reaction rates.
-
Degas Your Solvents: To minimize oxidation, it is good practice to degas the reaction solvents before use.
-
Optimize Reagent Concentrations: A common starting point is to use a slight excess of the alkyne-containing molecule relative to the azide-PEG linker. The copper catalyst is typically used in catalytic amounts (e.g., 0.1 to 0.5 molar equivalents).
-
Solvent Choice: The solvent must be able to dissolve all reaction components. DMF is a common choice, but for biological molecules, aqueous buffer systems are often used.[17]
Issue: Slow or Inefficient SPAAC Reaction
Q1: My SPAAC reaction is not proceeding to completion. What could be the issue?
While SPAAC reactions avoid the cytotoxicity of a copper catalyst, they are generally slower than CuAAC reactions.[18]
-
Steric Hindrance: The bulky nature of the cyclooctyne (B158145) reaction partner (e.g., DBCO, BCN) and the PEG linker can lead to steric hindrance, slowing down the reaction.
-
Low Reagent Concentration: As with any bimolecular reaction, higher concentrations of the azide and alkyne will lead to a faster reaction rate.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the reactants can lead to incomplete conversion.
Q2: How can I improve the yield and rate of my SPAAC reaction?
-
Increase Reagent Concentration: If possible, increasing the concentration of both the azide-PEG linker and the cyclooctyne-containing molecule can significantly improve the reaction rate.
-
Optimize Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, empirically testing slight excesses of one reagent (often the less precious one) can drive the reaction to completion.
-
Extended Reaction Time: SPAAC reactions can require longer reaction times, from several hours to overnight, to achieve high yields.[18]
-
Monitor the Reaction: The progress of the reaction can be monitored by HPLC or LC-MS to determine the optimal reaction time.[19]
Quantitative Data Summary
The optimal reaction conditions can be substrate-dependent. The following tables provide general guidelines and starting points for optimization.
Table 1: Recommended Conditions for Fmoc Deprotection
| Parameter | Standard Protocol | For Difficult Substrates |
| Reagent | 20% (v/v) Piperidine in DMF | 2% DBU, 2% Piperidine in DMF |
| Time | 2 x 10-15 min | 2 x 5-10 min |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | UV-Vis at ~301 nm | UV-Vis at ~301 nm |
Table 2: General Conditions for CuAAC Conjugation
| Component | Recommended Molar Ratio (relative to limiting reagent) |
| Alkyne-containing molecule | 1.0 - 1.5 |
| This compound (after deprotection) | 1.0 |
| CuSO₄ | 0.1 - 0.5 |
| Sodium Ascorbate | 0.5 - 2.0 |
| Stabilizing Ligand (e.g., TBTA) | 0.1 - 1.0 |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound in Solution
-
Dissolution: Dissolve this compound in a minimal amount of DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the dissolved linker. A typical volume ratio is 1:4 (linker solution to piperidine solution).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots, diluting them, and measuring the absorbance at ~301 nm until a plateau is reached (typically 15-30 minutes).
-
Removal of Piperidine: Once the reaction is complete, remove the piperidine and the dibenzofulvene-piperidine adduct. This can be achieved by repeated co-evaporation with a suitable solvent like toluene (B28343) under reduced pressure or by precipitation of the product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Prepare a stock solution of the deprotected N-amido-PEG3-azide in a suitable solvent (e.g., DMF or an aqueous buffer).
-
Prepare a stock solution of the alkyne-containing molecule in the same solvent.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and a stabilizing ligand (e.g., TBTA) in water or an appropriate buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the deprotected PEG-azide and the alkyne-containing molecule.
-
Add the stabilizing ligand solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring and Purification: Monitor the reaction by HPLC or LC-MS.[20][21] Once complete, the product can be purified using techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the copper catalyst and excess reagents.[22][]
Visualizations
Caption: Experimental workflow for Fmoc deprotection and subsequent CuAAC conjugation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-N-amido-PEG3-acid, 867062-95-1 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. enovatia.com [enovatia.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Fmoc-N-amido-PEG3-azide Modified Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful HPLC purification of Fmoc-N-amido-PEG3-azide modified peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound modified peptides.
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | PEG Heterogeneity: The PEG3 linker can contribute to peak broadening due to its inherent heterogeneity.[1] | - Use a shallower gradient to improve separation. - Consider using a column with a different stationary phase (e.g., C4 instead of C18 for larger peptides). |
| Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based column. | - Ensure the mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA).[2] - For basic peptides, consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the amount of peptide injected onto the column. | |
| Poor Resolution Between Modified and Unmodified Peptide | Inadequate Separation Method: The hydrophobicity difference between the PEGylated and non-PEGylated peptide may be insufficient for baseline separation with the current method. | - Optimize the gradient. A shallower gradient over a longer time can enhance resolution. - Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. |
| Co-elution with Other Impurities: Deletion or truncated peptide sequences can have similar retention times to the desired product. | - Ensure the synthesis protocol includes a capping step to minimize deletion sequences. - Utilize a high-resolution column and an optimized shallow gradient. | |
| Shift in Retention Time | PEGylation: The addition of the hydrophilic this compound moiety will alter the peptide's overall hydrophobicity and thus its retention time. The PEG3 linker generally increases the hydrophilicity of the peptide, leading to an earlier elution time in reversed-phase HPLC. | - This is an expected outcome. Compare the chromatogram to that of the unmodified peptide to confirm the shift. |
| Inconsistent Mobile Phase Preparation: Small variations in the concentration of the organic modifier or the ion-pairing agent can affect retention times. | - Prepare fresh mobile phase for each purification run and ensure accurate measurements. | |
| Column Degradation: Over time, column performance can decrease, leading to shifts in retention times and peak shape issues. | - Flush the column regularly and replace it if performance does not improve. | |
| Loss of Sample/Low Yield | Precipitation: The modified peptide may have limited solubility in the mobile phase. | - Before injection, ensure the peptide is fully dissolved in a suitable solvent, ideally the initial mobile phase. If a stronger solvent is needed for dissolution, inject the smallest possible volume. |
| Adsorption to Surfaces: Peptides can adsorb to vials and tubing. | - Use low-adsorption vials and tubing. | |
| Instability of the Azide (B81097) Group: While generally stable, prolonged exposure to harsh conditions could potentially degrade the azide group. Thiol-containing scavengers like dithiothreitol (B142953) (DTT) in the cleavage cocktail are recommended to prevent azide reduction.[3] | - Use a cleavage cocktail containing DTT.[3] - Minimize the time the purified peptide is in solution before lyophilization. | |
| Presence of Fmoc-Related Impurities | Incomplete Fmoc Cleavage: If the Fmoc group is intended to be removed prior to purification, incomplete deprotection will result in a highly hydrophobic, late-eluting peak. | - Ensure complete Fmoc deprotection by using standard conditions (e.g., 20% piperidine (B6355638) in DMF).[4] - Purify with the Fmoc group intact, which can aid in separation due to its significant hydrophobicity, and then deprotect post-purification if required.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the this compound modification on my peptide's retention time in reversed-phase HPLC?
A1: The this compound modification introduces both a hydrophobic component (the Fmoc group, if present) and a hydrophilic component (the PEG3 linker). If the Fmoc group has been removed, the hydrophilic PEG3 linker will typically decrease the retention time of your peptide on a reversed-phase column (like C18) compared to the unmodified peptide. This is because the PEG linker increases the overall polarity of the molecule, causing it to elute at a lower concentration of the organic solvent (e.g., acetonitrile). If the Fmoc group is still attached, its high hydrophobicity will significantly increase the retention time, often aiding in the separation from non-Fmoc-containing impurities.[5]
Q2: What are the recommended starting conditions for HPLC purification of a this compound modified peptide?
A2: A good starting point for most peptides is a C18 reversed-phase column. The mobile phases typically consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
A common starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of your specific peptide.
Q3: Is the azide group stable during standard HPLC purification conditions?
A3: The azide group is generally stable under the acidic conditions of reversed-phase HPLC using TFA. However, it can be susceptible to reduction in the presence of certain reagents, particularly thiols.[3] It is crucial to use appropriate scavengers, such as dithiothreitol (DTT), during the cleavage of the peptide from the resin to prevent reduction of the azide.[3] During purification, the azide group is typically stable.
Q4: Should I remove the Fmoc group before or after HPLC purification?
A4: Both strategies are viable and the choice depends on the specific separation challenge.
-
Purifying with the Fmoc group on: The high hydrophobicity of the Fmoc group can significantly increase the retention time of the desired peptide, often leading to excellent separation from truncated sequences or other more polar impurities.[5] The Fmoc group can then be removed after purification.
-
Purifying with the Fmoc group off: This is the more common approach. After cleavage and deprotection, the crude peptide mixture is purified. This avoids an additional post-purification processing step.
Q5: How can I confirm the identity and purity of my purified this compound modified peptide?
A5: The purity of your peptide should be assessed by analytical HPLC, aiming for a purity of >95% for most research applications.[6][7] The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical mass of the modified peptide.[6]
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on typical experimental outcomes.
Table 1: Expected HPLC Purity and Yield
| Parameter | Expected Value | Notes |
| Purity after a single preparative HPLC run | >95% | For most research-grade peptides.[6][7] May require a second purification step for higher purity. |
| Overall Yield after Purification and Lyophilization | 10-30% | Highly dependent on the peptide sequence, synthesis efficiency, and purification optimization. |
Table 2: Typical Impact of PEG3 Modification on RP-HPLC Retention Time
| Modification | Expected Change in Retention Time (minutes) | Rationale |
| Addition of N-amido-PEG3-azide (Fmoc off) | Decrease of 1-5 minutes | The hydrophilic PEG3 linker reduces the overall hydrophobicity of the peptide. The exact shift is sequence-dependent. |
| Addition of this compound (Fmoc on) | Increase of >10 minutes | The highly hydrophobic Fmoc group dominates the retention behavior, leading to a significant increase in retention time.[5] |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of organic solvent (e.g., acetonitrile or DMSO) is often a good choice.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC System and Column:
-
System: A preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm). The choice of C4 or C8 may be beneficial for larger or more hydrophobic peptides.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient. A typical starting point is 5-65% Mobile Phase B over 60 minutes. This should be optimized based on the retention time of the peptide in an analytical run. A shallower gradient around the elution point of the target peptide will improve resolution.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
-
Post-Purification Analysis and Processing:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC purification issues.
Caption: A flowchart of the experimental workflow for peptide purification.
References
Technical Support Center: Fmoc-N-amido-PEG3-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fmoc-N-amido-PEG3-azide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at or below -20°C, protected from light, and kept in a dry environment.[1] Proper storage is crucial to prevent degradation of the azide (B81097) and Fmoc protecting groups.
Q2: How should I store solutions of this compound?
Stock solutions, typically prepared in anhydrous solvents like DMSO or DMF, should also be stored at low temperatures. For short-term storage (days to weeks), 4°C may be acceptable, but for long-term storage (months), -80°C is recommended.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: What is the general stability of this compound?
This compound is a multi-functional molecule, and its stability is dependent on the individual stabilities of the Fmoc group, the PEG linker, and the azide group. The Fmoc group is sensitive to basic conditions, while the azide group is sensitive to acids, reducing agents, heat, and light. The PEG linker itself is generally stable but the adjacent amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.
Q4: Is this compound sensitive to light?
Yes, organic azides can be light-sensitive.[2] To prevent potential degradation, it is recommended to store the solid compound and its solutions in amber vials or otherwise protected from light.
Q5: What solvents are compatible with this compound?
This compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). When preparing solutions, it is critical to use anhydrous solvents to prevent hydrolysis.
Stability and Storage Data Summary
| Parameter | Condition | Recommendation/Observation | Citation |
| Storage (Solid) | Long-term | -20°C, dry, dark environment. | [1] |
| Short-term | Room temperature for short periods (e.g., shipping). | [3] | |
| Storage (Solution) | Long-term (months) | -80°C in an anhydrous solvent (e.g., DMSO). | [1] |
| Short-term (weeks) | 4°C in an anhydrous solvent (e.g., DMSO). | [1] | |
| pH Stability | Acidic | Avoid strong acids to prevent formation of toxic and explosive hydrazoic acid. | [2] |
| Basic | Fmoc group is labile and will be cleaved by bases like piperidine. | [4][] | |
| Neutral | Expected to have good stability. | [2] | |
| Temperature Stability | Elevated Temperatures | Can cause thermal cleavage of the Fmoc group and decomposition of the azide. | [6] |
| Light Sensitivity | UV and Visible Light | Organic azides can be light-sensitive; protect from light. | [2] |
| Chemical Compatibility | Reducing Agents | Azide group can be reduced to an amine. | |
| Heavy Metals | Avoid contact with heavy metals which can form explosive metal azides. | ||
| Halogenated Solvents | Avoid use as reaction media with azides. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield in "click" chemistry | Degradation of the azide group. | - Ensure the compound has been stored properly (cold, dark, dry).- Avoid acidic conditions in your reaction setup.- Use freshly prepared solutions. |
| Unexpected deprotection of the Fmoc group | Exposure to basic conditions. | - Ensure all solvents and reagents are free from basic impurities.- Avoid using basic additives unless Fmoc removal is intended. |
| Inconsistent analytical results (e.g., HPLC, MS) | Compound degradation or presence of impurities. | - Verify the storage conditions and age of the compound.- Analyze the starting material for purity before use.- Consider potential hydrolysis if non-anhydrous solvents were used. |
| Safety concerns during handling | Inherent reactivity of the azide group. | - Always wear appropriate personal protective equipment (PPE).- Avoid contact with acids, heavy metals, and reducing agents.- Do not use metal spatulas for handling the solid. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller volumes in amber vials and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key degradation pathways for this compound.
References
Technical Support Center: Preventing Peptide Aggregation During Fmoc-N-amido-PEG3-azide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during labeling with Fmoc-N-amido-PEG3-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a chemical linker used in solid-phase peptide synthesis (SPPS). It serves a dual purpose: the Fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the amine, the short polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances the hydrophilicity of the resulting peptide, and the azide (B81097) group allows for subsequent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This linker is often used to improve the solubility and reduce the aggregation potential of hydrophobic peptides.
Q2: What are the primary causes of peptide aggregation during SPPS?
A2: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains. This can lead to the formation of stable secondary structures, most notably β-sheets. Peptides with a high content of hydrophobic amino acids are particularly susceptible to aggregation as their side chains tend to associate, bringing the peptide backbones into close proximity and facilitating hydrogen bond formation. This aggregation can hinder the access of reagents to the reactive sites on the resin-bound peptide, leading to incomplete deprotection and coupling reactions.
Q3: How does labeling with this compound help in preventing aggregation?
A3: The PEG portion of the this compound linker is hydrophilic. Incorporating this linker into a peptide sequence can disrupt the intermolecular hydrophobic interactions that lead to aggregation. The PEG chain can act as a "hydrophilic shield," improving the solvation of the peptide and preventing the formation of β-sheet structures. This leads to better solubility of the peptide both on the solid support and after cleavage.
Q4: Can the this compound linker itself cause coupling difficulties?
A4: Yes, while beneficial for the final peptide's properties, the this compound linker can present its own set of challenges during synthesis. Due to its size and flexibility, it can be considered a sterically hindered building block. This can lead to lower coupling efficiency compared to standard amino acids. Optimization of coupling reagents and reaction conditions is often necessary to ensure complete incorporation of the linker.
Troubleshooting Guides
Issue 1: Low Yield and/or Purity of the Final PEGylated Peptide
| Potential Cause | Recommended Solution(s) |
| Incomplete Coupling of this compound | 1. Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to uronium/aminium (e.g., HATU, HCTU) or phosphonium (B103445) (e.g., PyBOP) reagents. These are more effective for sterically hindered couplings.2. Increase reaction time: Extend the coupling time for the this compound step to 4 hours or even overnight.3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. |
| Peptide Aggregation on Resin | 1. Switch to a more polar solvent: Replace N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO (up to 25%) to the DMF to disrupt secondary structures.2. Increase coupling temperature: Perform the coupling reactions at a higher temperature (e.g., 40-50°C) to help break up aggregates. Microwave-assisted synthesis can also be effective.3. Incorporate "structure-breaking" residues: If the peptide sequence is known to be difficult, consider introducing pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations to disrupt β-sheet formation. |
| Incomplete Fmoc Deprotection | 1. Extend deprotection time: Increase the duration of the piperidine (B6355638) treatment to ensure complete removal of the Fmoc group, especially for sterically hindered residues preceding the coupling site.2. Use a stronger base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance its deprotection efficiency. |
Issue 2: The Crude Peptide is Insoluble After Cleavage from the Resin
| Potential Cause | Recommended Solution(s) |
| Residual Aggregation | 1. Use organic solvents for dissolution: Attempt to dissolve the crude peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.2. Incorporate solubilizing tags: For particularly difficult peptides, consider synthesizing them with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification. |
| Suboptimal Purification Conditions | 1. Adjust the pH of the mobile phase: The solubility of a peptide is often pH-dependent. Experiment with different pH values for the aqueous mobile phase to find the optimal condition for your peptide.2. Increase the organic content of the mobile phase: A higher concentration of acetonitrile (B52724) or other organic solvent in the mobile phase can improve the solubility of hydrophobic peptides during reverse-phase HPLC. |
Quantitative Data on the Effect of PEGylation on Peptide Aggregation
The following table presents representative data from a study on the effect of PEGylation on the heat-induced aggregation of alpha-1 antitrypsin, demonstrating the potential of PEGylation to reduce aggregation. While not specific to this compound, it illustrates the general principle.
| Protein/Conjugate | PEG Moiety | Attachment Site | Aggregation (%) after 1h at 70°C [1] |
| Unmodified AAT | None | N/A | High (exact % not specified) |
| PEG-AAT | 2-armed 40 kDa PEG-AL | N-terminus | 25.7 |
| PEG-AAT | Linear PEG-MA | Thiol | Lower than N-terminal PEGylation |
| PEG-AAT | 2-armed PEGMA40k | Thiol | 13.5 |
Data adapted from a study on alpha-1 antitrypsin to illustrate the principle of aggregation reduction via PEGylation.[1]
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) and Labeling with this compound
This protocol outlines a general procedure for manual Fmoc-based SPPS and the incorporation of the this compound linker.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times).
4. This compound Coupling (Optimized for a Hindered Linker):
-
Activation: In a separate vial, dissolve this compound (2-3 equivalents), HATU (2-3 equivalents), and DIPEA (4-6 equivalents) in NMP or a DMF/DMSO (3:1) mixture.
-
Coupling: Add the activation mixture to the deprotected resin and agitate for 4 hours at room temperature, or 2 hours at 40°C.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.
-
Double Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat the coupling step with a fresh activation mixture.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
5. Continuation of Synthesis:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence.
6. Final Deprotection and Cleavage:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under a stream of nitrogen.
-
Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Experimental workflow for SPPS and this compound labeling.
Caption: Troubleshooting logic for low yield during peptide synthesis.
References
Technical Support Center: Synthesis of Long & PEGylated Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of long peptides, particularly those incorporating Polyethylene Glycol (PEG) linkers. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this complex area of peptide chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common challenges when synthesizing long peptides (>30 amino acids)?
Synthesizing long peptides presents several common difficulties, primarily related to maintaining synthesis efficiency over numerous cycles.[1] Key challenges include:
-
Incomplete Reactions: Both the deprotection of the N-terminal Fmoc group and the subsequent amino acid coupling can be incomplete, leading to the accumulation of deletion sequences (truncated peptides) that are difficult to separate from the target peptide.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the solid support resin.[2] This aggregation can block reactive sites, leading to failed couplings and low yields.[1][2] Hydrophobic sequences are particularly prone to aggregation.[1][3]
-
Difficult Amino Acid Couplings: Certain amino acids are notoriously difficult to incorporate. Arginine's bulky side chain protecting group can hinder coupling, as can the secondary amine of proline, which is less reactive than the primary amines of other amino acids.[4] Sequences with repeating amino acids also pose a challenge.[4]
-
Side Reactions: The risk of side reactions increases with the number of synthesis cycles. Common issues include aspartimide formation (especially in Asp-Gly or Asp-Ser sequences), diketopiperazine formation at the dipeptide stage, and racemization.[2][5]
Q2: How do PEG linkers complicate the synthesis and purification process?
While PEG linkers are used to improve the solubility and bioavailability of peptides, they introduce specific challenges:[6]
-
Synthesis: Incorporating a PEG linker, especially a long one, can be difficult. The PEG molecule itself can cause steric hindrance, potentially lowering the efficiency of subsequent amino acid couplings. PEG-based resins are often used for synthesizing long or difficult peptides, but they are more expensive and may require larger solvent volumes due to significant swelling.[7]
-
Purification: PEGylation often results in a complex mixture of products, including the desired PEGylated peptide, unreacted peptide, excess PEG, and isomers with the PEG chain attached at different sites.[][9] The large hydrodynamic size conferred by the PEG chain can make separation challenging, as it can mask the intrinsic properties of the peptide.[][10] This heterogeneity makes it difficult to isolate a pure, single product.[11][12]
-
Characterization: The presence of PEG can interfere with analytical techniques. For example, in mass spectrometry, the polydispersity of many PEG reagents can complicate spectral analysis, although the use of monodisperse PEGs can mitigate this.[6][13]
Q3: My peptide synthesis yield is very low. How can I troubleshoot this?
Low yield is a common problem in Solid-Phase Peptide Synthesis (SPPS). A systematic approach to troubleshooting is essential.
-
Step 1: Verify Deprotection & Coupling Efficiency: Use a qualitative test like the Kaiser test to check for free primary amines after deprotection (a positive result is expected) and after coupling (a negative result indicates complete coupling).[14]
-
Step 2: Optimize Reaction Conditions:
-
Increase Reagent Concentration: For longer peptides, increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction to completion by increasing molecular interactions.[4]
-
Double Coupling: For difficult residues like proline or arginine, or for repeating sequences, performing the coupling step twice can significantly improve efficiency and reduce deletion byproducts.[4]
-
Change Solvents: If aggregation is suspected, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts or "magic mixture" (ethylene carbonate) can help disrupt secondary structures.[2]
-
-
Step 3: Address Sequence-Specific Issues: For highly hydrophobic or aggregation-prone sequences, consider using specialized resins (e.g., PEG-based resins) or incorporating backbone-protecting groups like Hmb (2-hydroxy-4-methoxybenzyl) to disrupt hydrogen bonding.[3][7]
-
Step 4: Perform a Test Cleavage: Before cleaving the entire batch, cleave a small amount of resin (2-5 mg) and analyze the crude product by HPLC and MS. This can confirm if the target peptide was synthesized correctly and help diagnose issues without sacrificing the entire synthesis.[14]
Troubleshooting Guide: Common SPPS Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield & Truncated Sequences (MS Analysis) | Incomplete Fmoc-deprotection | Use fresh piperidine (B6355638) solution; increase deprotection time. | [14] |
| Incomplete amino acid coupling | Increase reagent concentration; perform a double coupling; switch to a more potent coupling reagent (e.g., HATU). | [4] | |
| Peptide aggregation on resin | Switch solvent to NMP; add chaotropic salts; sonicate the reaction vessel; synthesize at a higher temperature. | [2] | |
| Side Products Detected (HPLC/MS) | Aspartimide formation (mass loss of 18 Da) | Add HOBt to the piperidine deprotection solution; use a specialized cleavage protocol. | [2] |
| Diketopiperazine formation (at dipeptide stage) | If using Fmoc chemistry, synthesize on 2-chlorotrityl chloride resin, especially if Proline is one of the first two residues. | [2] | |
| Racemization | Use coupling reagents known for low racemization (e.g., COMU with Oxyma); avoid prolonged activation times. | [7][15] | |
| Poor Solubility of Crude Peptide After Cleavage | High hydrophobicity of the peptide sequence | Add a PEG linker to enhance solubility; purify the peptide with a backbone protecting group still attached, then remove it in the final step. | [1][3][13] |
| Aggregation after cleavage | Dissolve the crude peptide in solvents like 10-20% trifluoroethanol or hexafluoroisopropanol (HFIP) before purification. | [3] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard cycle for adding one amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.[16]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF.
-
Add an activation base such as DIPEA (6-10 equivalents) to the solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines (complete coupling).[14] If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: On-Resin PEGylation
This protocol describes the coupling of an amine-functionalized PEG linker to the N-terminus of the resin-bound peptide.
-
Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection step (Protocol 1, Step 2) to expose the N-terminal amine.
-
PEG Linker Activation:
-
Dissolve the Fmoc-NH-(PEG)n-COOH linker (2-3 equivalents) and a coupling agent (e.g., HOBt/DIC or HATU) in DMF.
-
Add the activation base (e.g., DIPEA) if required by the coupling chemistry.
-
-
Coupling: Add the activated PEG linker solution to the peptide-resin and agitate for 4-12 hours, or until coupling is complete (as monitored by a Kaiser test).[17]
-
Washing: Wash the resin extensively with DMF and DCM to remove excess PEG and reagents.
Protocol 3: Cleavage and Precipitation
This step cleaves the completed peptide from the resin and removes side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is "Reagent K": 90% Trifluoroacetic acid (TFA), 5% H₂O, and 5% Triisopropylsilane (TIS).[18] TIS acts as a scavenger to prevent side reactions.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a fume hood (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
A white precipitate should form.
-
-
Collection and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under a vacuum to remove residual ether.
-
Protocol 4: Purification of PEGylated Peptides
Purification is critical for isolating the target PEGylated peptide from a complex reaction mixture.[]
-
Method Selection: The choice of chromatography depends on the properties of the impurities.
-
Size Exclusion Chromatography (SEC): Highly effective for removing unreacted (smaller) native peptide and low molecular weight by-products from the larger PEGylated product.[][9]
-
Ion Exchange Chromatography (IEX): Useful for separating the PEGylated peptide from unreacted PEG (which is neutral) and for separating positional isomers, as the PEG chain can shield surface charges differently depending on its attachment site.[]
-
Reverse Phase HPLC (RP-HPLC): Can be used to separate positional isomers and other impurities based on hydrophobicity.[][13]
-
-
General RP-HPLC Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile (B52724) with 0.1% TFA).
-
Load the solution onto a C18 or C8 column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).[13]
-
Collect fractions and analyze them by MS to identify those containing the pure, desired product.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visual Guides & Workflows
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: Relationship between synthesis stages and common side reactions.
Caption: General experimental workflow for PEGylated peptide synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biomatik.com [biomatik.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
minimizing aspartimide formation in Fmoc-based peptide synthesis
Welcome to the technical support center for minimizing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-based peptide synthesis.[1] The backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring.[1] This is particularly prevalent during the piperidine-mediated Fmoc deprotection step.[2] This side reaction is problematic because the aspartimide intermediate can lead to several undesired byproducts, including:
-
α- and β-peptides: The succinimide ring can be opened by a nucleophile (like piperidine (B6355638) or water) at either the α- or β-carbonyl, leading to a mixture of the desired α-peptide and the isomeric β-peptide.[3]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, resulting in D-aspartyl peptides.[4]
-
Chain Termination: The aspartimide can react with piperidine to form piperidides, effectively capping the peptide chain. In some cases, especially with an N-terminal Xaa-Asp-Yaa motif, it can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination.[5][6]
These byproducts often have the same mass as the target peptide and can be extremely difficult to separate by HPLC, complicating purification and reducing the overall yield and purity of the desired peptide.[4][7]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue (the Asp-Xxx motif). Sequences where Xxx is sterically undemanding are most susceptible. The most problematic sequences include:
The Asp-Gly motif is considered the "worst-case" scenario due to the lack of steric hindrance from the glycine (B1666218) residue.[3][6]
Q3: What are the main factors that promote aspartimide formation?
A3: Several factors during Fmoc-SPPS can increase the rate and extent of aspartimide formation:
-
Prolonged exposure to base: Repeated and extended Fmoc deprotection steps using piperidine are a primary cause.[4][6]
-
Strong bases: Highly basic reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) significantly promote aspartimide formation.[3]
-
Elevated temperature: Higher temperatures, often used in microwave-assisted SPPS, can accelerate the reaction.[3][9]
-
Solvent polarity: Polar aprotic solvents like DMF, the standard in SPPS, can facilitate the reaction. Higher polarity generally leads to more aspartimide formation.[3]
-
Asp side-chain protecting group: The standard tert-butyl (OtBu) ester offers insufficient steric hindrance to prevent the cyclization in susceptible sequences.[3][10]
Troubleshooting Guide
This guide provides solutions to common issues encountered due to aspartimide formation.
| Problem | Potential Cause | Recommended Solution(s) |
| HPLC analysis shows a cluster of peaks with the same mass as the target peptide. | Aspartimide formation leading to α/β-peptide isomers and racemization. | 1. Modify Fmoc-Deprotection: Reduce piperidine concentration, shorten deprotection times, or perform deprotection at a lower temperature.[6] 2. Use Additives: Add 0.1 M HOBt or a small amount of a weak organic acid like formic acid to the piperidine deprotection solution to buffer the basicity.[7][11] 3. Change the Base: Switch from piperidine to a weaker base such as piperazine (B1678402) or dipropylamine (B117675) (DPA).[3][12] |
| Significant peptide truncation observed after an Asp residue. | Chain termination caused by piperidide formation or diketopiperazine formation at an N-terminal Xaa-Asp sequence. | 1. Backbone Protection: For Asp-Gly sequences, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial nucleophilic attack.[7][13] 2. Optimize Coupling: Ensure complete coupling of the amino acid following the Asp residue to minimize the time the N-terminal amine is free under basic conditions. |
| Low yield and purity in sequences known to be prone to aspartimide formation (e.g., Asp-Gly). | High rate of aspartimide formation due to the specific sequence and standard synthesis conditions. | 1. Use Sterically Hindered Protecting Groups: Replace Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno).[4][7][14] 2. Employ Non-Ester Protecting Groups: For complete suppression, use novel protecting groups like cyanosulfurylide (CSY) that mask the carboxylic acid with a stable C-C bond.[15][16] |
| Increased side products when using microwave-assisted SPPS. | Elevated temperature accelerating the rate of aspartimide formation. | 1. Reduce Microwave Power/Time: Use lower power settings and shorter irradiation times for the deprotection steps.[16] 2. Use Hydrazide Protection: Aspartic acid protected as a hydrazide has been shown to effectively suppress aspartimide formation even under microwave conditions.[17] 3. Combine with other strategies: Use sterically demanding protecting groups or modified deprotection reagents in conjunction with microwave heating. |
Data Summary: Protecting Group Performance
The choice of the Asp side-chain protecting group is a critical strategy for mitigating aspartimide formation. The following table summarizes the performance of various protecting groups in the synthesis of the model peptide VKDGYI, which is highly prone to this side reaction.
| Asp Protecting Group | % Target Peptide | % Aspartimide | % Piperidide | % D-Asp | Reference |
| OtBu (tert-butyl) | 16.5 | 45.9 | 28.5 | 9.1 | [4] |
| OMpe (3-methylpent-3-yl) | 58.6 | 17.6 | 16.9 | 6.9 | [4] |
| OBno (5-n-butyl-5-nonyl) | 90.1 | 4.3 | 4.8 | 0.8 | [4] |
Data is derived from treating the resin-bound peptide with 20% piperidine in DMF for 18 hours to simulate extensive exposure during a long synthesis.[4]
Key Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a general coupling cycle. For difficult couplings, such as those involving sterically hindered amino acids, a double coupling may be necessary.[18][19]
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes. Drain the vessel. Repeat the treatment for 15 minutes.[18]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 eq.) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6-10 eq.) in DMF for 1-5 minutes.[18]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-3 hours at room temperature.[18]
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol modifies the deprotection step to suppress the base-catalyzed side reaction.
-
Prepare Deprotection Reagent: Create a fresh solution of 20% piperidine in DMF containing 0.1 M 1-Hydroxybenzotriazole (HOBt).[2][7]
-
Fmoc Deprotection: Treat the resin-bound peptide with the prepared solution for 5-10 minutes. Drain. Repeat the treatment for 15-20 minutes.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) before proceeding to the coupling step.
Protocol 3: Synthesis using Fmoc-Asp(CSY)-OH
This protocol outlines the use of the cyanosulfurylide (CSY) protecting group, which completely prevents aspartimide formation.
-
SPPS: Incorporate Fmoc-Asp(CSY)-OH into the peptide sequence using standard coupling conditions (e.g., HCTU as the coupling reagent). The CSY group is stable to the basic conditions of Fmoc deprotection.[15]
-
Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/DODT/H₂O 95:2.5:2.5, v/v) for 2 hours.[15] The CSY group remains intact.
-
CSY Deprotection (in solution): After cleavage and precipitation, dissolve the crude peptide in an aqueous buffer. Add a stoichiometric amount of N-chlorosuccinimide (NCS) to selectively cleave the CSY group and yield the native aspartic acid residue. The reaction is typically complete within 5 minutes at room temperature.[15]
-
Purification: Purify the final peptide using standard HPLC methods.
Visualizing the Mechanisms and Workflows
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent hydrolysis.
Mitigation Strategy Workflow
Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc Deprotection for Enhanced Peptide Purity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the repetitive removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that profoundly influences the purity of the final peptide product. The conventional use of piperidine (B6355638), while effective, is frequently associated with undesirable side reactions that compromise purity and yield. This technical support center provides a comprehensive guide to alternative bases for Fmoc deprotection, offering troubleshooting advice and detailed protocols to mitigate common issues and enhance the quality of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during piperidine-mediated Fmoc deprotection?
A1: The basic nature of piperidine can catalyze several side reactions, leading to impurities that are often difficult to remove during purification. The most common side reactions include:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide, particularly at Asp-Xxx sequences where Xxx is a small amino acid like Gly, Ser, or Asn. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening.[1][2][3]
-
Diketopiperazine (DKP) Formation: This occurs at the N-terminal dipeptide stage, where the deprotected amino group can attack the carbonyl of the preceding amino acid, leading to cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[1] This is especially problematic for sequences containing Proline or Glycine in the first two positions.
-
Racemization: The basic conditions can lead to the epimerization of optically active amino acids, particularly C-terminal residues and amino acids like Cysteine and Histidine.[1]
-
Dibenzofulvene (Dbf) Adducts: The Dbf byproduct of Fmoc cleavage is an electrophile that can react with nucleophiles on the peptide chain, such as the thiol group of Cysteine or the indole (B1671886) ring of Tryptophan, if not effectively scavenged by the deprotection base.[4]
Q2: What are the main alternative bases to piperidine for Fmoc deprotection, and how do they improve purity?
A2: Several alternative bases are employed to minimize the side reactions associated with piperidine. The choice of base is guided by its basicity, nucleophilicity, and steric hindrance.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations (e.g., 2%) than piperidine.[1][5][6] Its non-nucleophilic nature prevents the formation of base adducts.[6] However, it does not scavenge the Dbf byproduct, necessitating the addition of a scavenger or short reaction times with extensive washing.[6] DBU is particularly effective for sterically hindered amino acids and for disrupting peptide aggregation.[7]
-
Piperazine (B1678402) (PZ): A less nucleophilic and weaker base than piperidine.[1][8] It is often used to reduce the rate of base-catalyzed side reactions like aspartimide formation.[2][3] Piperazine can be used alone or in combination with DBU for faster deprotection.[4][9]
-
4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but potentially reduced side reactions in some cases.[1][8] It is considered a good direct replacement for piperidine and is not a controlled substance in many regions, simplifying procurement.[10]
-
Pyrrolidine: A more nucleophilic and basic amine than piperidine, which can be advantageous in certain "green" solvents where piperidine performance is poor. However, it may increase the risk of DKP and aspartimide formation in susceptible sequences.[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Purity with Multiple Deletion Sequences | Incomplete Fmoc deprotection due to peptide aggregation or steric hindrance. | * Increase deprotection time or perform a double deprotection.[1] * Switch to a stronger deprotection cocktail, such as 2% DBU in DMF.[5][7] * For aggregating sequences, consider using a solvent with better swelling properties or performing the deprotection at a slightly elevated temperature.[1] |
| High Levels of Aspartimide Formation | The peptide sequence is prone to this side reaction (e.g., -Asp-Gly-). The base used is too strong or the deprotection time is too long. | * Use a weaker base like 10% piperazine in DMF/ethanol (9:1).[8] * Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution to suppress aspartimide formation.[2][3] * For very sensitive sequences, consider using a backbone protecting group on the preceding residue, such as the Hmb group.[2] |
| Significant Racemization of C-terminal Amino Acid | Prolonged exposure to basic conditions. | * Reduce the deprotection time. * Use a less basic deprotection reagent like piperazine.[3] |
| Loss of Peptide from Resin (especially at N-terminus) | Diketopiperazine (DKP) formation. | * If the N-terminal sequence is prone to DKP formation (e.g., Pro-Gly), couple the third amino acid immediately after deprotection of the second. * Use Fmoc-dipeptide building blocks to bypass the problematic dipeptide stage. |
| Presence of Adducts with Dibenzofulvene (Dbf) | Inefficient scavenging of the Dbf byproduct. | * Ensure a sufficient excess of a nucleophilic base like piperidine or piperazine is used. * If using a non-nucleophilic base like DBU, add a scavenger such as piperidine (e.g., 2% DBU + 2% piperidine in DMF).[5] |
Quantitative Data Summary
The following tables summarize the performance of different deprotection reagents from various studies.
Table 1: Comparison of Deprotection Reagents on Peptide Yield and Purity [8]
| Peptide Sequence | Deprotection Reagent | Yield (%) | Purity (%) |
| NBC155 | 20% 4MP in DMF | 65 | 95 |
| 20% Piperidine in DMF | 70 | 96 | |
| 10% Piperazine in DMF/EtOH | 68 | 95 | |
| NBC759 | 20% 4MP in DMF | 55 | 92 |
| 20% Piperidine in DMF | 60 | 93 | |
| 10% Piperazine in DMF/EtOH | 58 | 92 |
Table 2: Effect of Deprotection Reagent on Aspartimide Formation [2]
| Peptide Sequence | Deprotection Reagent | Aspartimide Formation (%) |
| Test Peptide I | 20% Piperidine in DMF | 15.2 |
| 20% Piperazine in DMF | 5.8 | |
| 20% Piperazine + 0.1M HOBt in DMF | 2.1 | |
| 2% DBU in DMF | High (with β-peptide) | |
| Test Peptide II | 20% Piperidine in DMF | 25.6 |
| 20% Piperazine in DMF | 10.5 | |
| 20% Piperazine + 0.1M HOBt in DMF | 4.3 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-20 minutes. The time can be optimized based on the sequence.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 2 and 3 for a shorter duration (e.g., 5-10 minutes) to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the Dbf-piperidine adduct.
Protocol 2: Fmoc Deprotection with DBU/Piperidine [5]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Solution Preparation: Prepare a solution of 2% DBU and 2% piperidine (v/v) in DMF. The piperidine acts as a scavenger for the Dbf byproduct.
-
Deprotection: Drain the swelling solvent and add the DBU/piperidine solution to the resin (10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes. For difficult sequences, the time can be extended to 30 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove the deprotection reagents and byproducts.
Protocol 3: Fmoc Deprotection with Piperazine/DBU for Aggregation-Prone Sequences [4][9]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Solution Preparation: Prepare a solution of 5% piperazine and 2% DBU (v/v) in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[4][9]
-
Deprotection: Drain the DMF and add the piperazine/DBU solution.
-
Reaction: Agitate for 1-3 minutes. The reaction is typically very fast.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (5-7 times).
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low purity after Fmoc deprotection.
Caption: Relationship between piperidine issues and alternative base solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
impact of reaction temperature on Fmoc deprotection efficiency
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions regarding the impact of reaction temperature on the efficiency of Fmoc (Fluorenylmethyloxycarbonyl) deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction temperature for Fmoc deprotection?
The standard Fmoc deprotection step is typically performed at room temperature (approximately 20-25°C)[1]. The most common reagent used is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), which is generally effective for most peptide sequences under these conditions[1][2].
Q2: How does increasing the reaction temperature impact Fmoc deprotection efficiency?
Increasing the reaction temperature can significantly enhance the rate of Fmoc removal. For sequences that are known to be "difficult" due to steric hindrance or peptide aggregation (e.g., formation of β-sheets), gently warming the reaction to 30-35°C can help disrupt these secondary structures and improve the deprotection kinetics[3]. In some microwave-assisted protocols, temperatures are raised to 75-90°C to accelerate the process significantly[4]. Extremely high temperatures (e.g., 120°C) can even lead to the thermal cleavage of the Fmoc group without the need for a base[5][6].
Q3: What are the potential risks and side reactions associated with elevated temperatures?
While higher temperatures can improve efficiency, they also increase the risk of undesirable side reactions:
-
Aspartimide Formation: Peptides containing aspartic acid are particularly susceptible to forming aspartimide residues at elevated temperatures, which can lead to impurities[3][7].
-
Epimerization: The presence of free amine bases in solvents like DMF at higher temperatures can increase the risk of epimerization of the peptide[5][6].
-
Side-Chain Protecting Group Cleavage: At very high temperatures, some side-chain protecting groups may become labile. For example, at 120°C, about 50% of Boc protecting groups on a tryptophan residue were observed to be cleaved[5][6].
-
Solvent and Reagent Degradation: High temperatures can lead to the degradation of solvents and reagents, potentially introducing impurities into the synthesis.
Q4: When should I consider using an elevated temperature for Fmoc deprotection?
Consider a moderate increase in temperature (e.g., 30-35°C) when you encounter incomplete deprotection, especially with:
-
Sterically Hindered Amino Acids: Residues that are bulky and physically obstruct the deprotection reagent from accessing the Fmoc group[1].
-
Peptide Aggregation: Sequences prone to forming secondary structures on the resin, which is a known cause of difficult deprotection[1][3].
-
"Difficult Sequences": Specific peptide sequences that are known to have slow deprotection kinetics at room temperature[8].
Always perform a small-scale test to evaluate the benefits against the potential for side reactions before applying it to the entire synthesis.
Troubleshooting Guide
Issue: Incomplete Fmoc Deprotection Detected
You may detect incomplete Fmoc removal through methods like a negative ninhydrin (B49086) (Kaiser) test, which fails to show the expected blue color, or by HPLC/MS analysis of the crude peptide, which reveals deletion sequences or Fmoc-adducts[1][8].
Quantitative Data on Thermal Fmoc Deprotection
Recent studies have explored base-free thermal cleavage of the Fmoc group at high temperatures. The data below summarizes the efficiency of this method in various solvents.
| Solvent | Temperature (°C) | Time (min) | Fmoc Cleavage (%) |
| DMSO | 120 | 15 | >95 |
| DMF | 120 | 15 | >95 |
| NMP | 120 | 15 | >95 |
| Acetonitrile | 120 | 15 | ~60 |
| Chloroform | 120 | 15 | 0 |
| Methanol | 120 | 15 | 0 |
| Data sourced from a study on thermal Fmoc cleavage.[5][6] |
Experimental Protocols
Protocol 1: Standard Room Temperature Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step[1].
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged[1].
-
Agitation: Gently agitate the mixture at room temperature. A common procedure involves an initial 3-minute deprotection, followed by draining and adding a fresh solution for another 10-15 minutes[2].
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct[2][8].
-
Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines, indicating successful deprotection[1][9].
Protocol 2: Moderate Temperature Increase for Difficult Sequences
This protocol is an adaptation for sequences showing incomplete deprotection at room temperature.
-
Initial Steps: Follow steps 1 and 2 from the Standard Protocol.
-
Pre-warming: Warm the deprotection solution (20% piperidine in DMF) to the target temperature (e.g., 35°C) before adding it to the resin.
-
Heated Deprotection: Add the pre-warmed deprotection solution to the resin. Agitate the reaction vessel while maintaining the target temperature for 15-30 minutes. Be cautious, as higher temperatures can increase the risk of side reactions[3].
-
Final Steps: Follow steps 5 and 6 from the Standard Protocol to wash the resin and confirm deprotection.
Protocol 3: High-Temperature (Base-Free) Thermal Cleavage
This method is for specialized applications and demonstrates cleavage without an amine base. It is typically performed on a small scale.
-
Dissolution: Dissolve the Fmoc-protected amino acid or peptide in DMSO (e.g., 150 mg in 0.6 mL)[5].
-
Heating: Heat the reaction mixture to 120°C in a closed vessel for 10-20 minutes. Microwave irradiation can be used for rapid heating[5][6]. Note that this process generates CO2, which can cause a pressure increase[5][6].
-
Precipitation and Isolation: After cooling, a solid may precipitate. Add an ether such as t-butylmethyl ether (TBME) to facilitate precipitation, and then filter the mixture to isolate the product[5].
-
Drying: Dry the precipitate under a high vacuum[5].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. kilobio.com [kilobio.com]
Validation & Comparative
Comparative Analysis of Fmoc-N-amido-PEG3-azide and Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Fmoc-N-amido-PEG3-azide is a popular heterobifunctional linker valued for its defined length, hydrophilicity, and dual functionalities that enable precise molecular assembly. This guide provides a comprehensive comparison of this compound with alternative PEG-based linkers, supported by a detailed analysis of their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This comparative guide will delve into the structural and analytical differences between this compound and its alternatives, which include variations in the polyethylene (B3416737) glycol (PEG) chain length (Fmoc-N-amido-PEG2-azide and Fmoc-N-amido-PEG4-azide) and the nature of the protecting group (Boc-NH-PEG3-azide). Understanding these differences is crucial for optimizing the design and performance of complex biomolecules.
Product Comparison
The selection of a linker can significantly impact the solubility, stability, and biological activity of the final conjugate. The following table summarizes the key properties of this compound and its alternatives.
| Feature | This compound | Fmoc-N-amido-PEG2-azide | Fmoc-N-amido-PEG4-azide | Boc-NH-PEG3-azide |
| Molecular Formula | C23H28N4O5 | C21H24N4O4 | C25H32N4O6 | C13H26N4O4 |
| Molecular Weight | 440.49 g/mol | 396.43 g/mol | 484.54 g/mol | 318.39 g/mol |
| PEG Chain Length | 3 ethylene (B1197577) glycol units | 2 ethylene glycol units | 4 ethylene glycol units | 3 ethylene glycol units |
| Protecting Group | Fmoc | Fmoc | Fmoc | Boc |
| Reactive Groups | Azide (B81097), Fmoc-protected amine | Azide, Fmoc-protected amine | Azide, Fmoc-protected amine | Azide, Boc-protected amine |
NMR and Mass Spectrometry Analysis
NMR and mass spectrometry are indispensable tools for the structural verification and purity assessment of these linkers. Below is a summary of the expected and observed analytical data for each compound.
This compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the Fmoc group (aromatic protons ~7.3-7.8 ppm), the PEG chain (protons at ~3.6 ppm), and the protons adjacent to the amide and azide functionalities. |
| ¹³C NMR | Resonances for the carbonyl of the Fmoc group, aromatic carbons of the fluorenyl moiety, carbons of the PEG chain, and carbons adjacent to the nitrogen atoms. |
| ESI-MS | A prominent ion peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct. Expected m/z for [M+H]⁺: 441.21. |
Alternative Linkers: A Comparative Overview
| Linker | ¹H NMR Distinguishing Features | ¹³C NMR Distinguishing Features | ESI-MS (Expected [M+H]⁺ m/z) |
| Fmoc-N-amido-PEG2-azide | Integration of the main PEG signal (~3.6 ppm) will be lower compared to the PEG3 analogue, relative to the Fmoc protons. | Fewer signals in the PEG region of the spectrum. | 397.18 |
| Fmoc-N-amido-PEG4-azide | Integration of the main PEG signal (~3.6 ppm) will be higher compared to the PEG3 analogue, relative to the Fmoc protons. | More signals in the PEG region of the spectrum. | 485.24 |
| Boc-NH-PEG3-azide | Absence of Fmoc aromatic signals. Presence of a characteristic singlet for the Boc group's t-butyl protons at ~1.4 ppm. | Absence of Fmoc carbon signals. Presence of signals for the t-butyl group and the quaternary carbon of the Boc group. | 319.20 |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the PEG linker.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG linker.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the PEG linker and confirm its identity.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
Sample Preparation:
-
Prepare a stock solution of the PEG linker in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
Mass Spectrometry Parameters (Typical for Positive Ion Mode):
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).
-
Mass Range: A range that encompasses the expected m/z of the protonated or sodiated molecule (e.g., m/z 100-1000).
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the molecular ion, which is typically the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Compare the experimentally observed m/z value with the theoretically calculated mass to confirm the identity of the compound.
Workflow and Logic Diagrams
To visualize the experimental and analytical processes, the following diagrams are provided.
Caption: Workflow for NMR Analysis of PEG Linkers.
Caption: Workflow for Mass Spectrometry Analysis of PEG Linkers.
comparing Fmoc-N-amido-PEG3-azide with other heterobifunctional PEG linkers
ifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, improve pharmacokinetic profiles, and provide a versatile platform for controlled bioconjugation.
This guide provides an objective comparison of Fmoc-N-amido-PEG3-azide with other commonly used heterobifunctional PEG linkers. We will delve into their chemical properties, conjugation efficiencies, and the impact of their structural differences on the performance of the final bioconjugate, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a discrete, heterobifunctional PEG linker characterized by three key components:
-
An Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group for the primary amine, which can be selectively removed under basic conditions. This allows for a sequential and controlled conjugation strategy, which is crucial in multi-step synthesis.
-
A short PEG3 spacer: The three-unit polyethylene glycol chain is a short, hydrophilic spacer that enhances the water solubility of the linker and the resulting conjugate. This can help to prevent aggregation, a common challenge when working with hydrophobic molecules.
-
A terminal azide (B81097) group: The azide moiety is a versatile functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for bioconjugation.
Comparison of Key Performance Parameters
The selection of an appropriate PEG linker is a multifaceted decision that significantly impacts the performance of bioconjugates. The following tables summarize the key performance characteristics of this compound in comparison to other commonly used heterobifunctional PEG linkers.
Table 1: Comparison of Physicochemical and Reactive Properties
| Property | This compound | Maleimide-PEG-NHS Ester | Alkyne-PEG-NHS Ester |
| Functional Group 1 | Fmoc-protected Amine | Maleimide | Alkyne |
| Functional Group 2 | Azide | NHS Ester | NHS Ester |
| Spacer Length | Short (3 PEG units) | Variable | Variable |
| Solubility | High in aqueous and organic solvents | Moderate to high, depending on PEG length | Moderate to high, depending on PEG length |
| Orthogonality | High (Fmoc/Azide) | Moderate (Maleimide/NHS) | High (Alkyne/NHS) |
| Primary Application | PROTACs, Peptide modification, Solid-phase synthesis | ADCs, Protein-protein conjugation | ADCs, Surface modification |
Table 2: Comparison of Conjugation Chemistry
| Parameter | This compound | Maleimide-PEG-NHS Ester | Alkyne-PEG-NHS Ester |
| Reaction with Amine | Fmoc deprotection then acylation | NHS ester acylation | NHS ester acylation |
| Reaction with Thiol | Not applicable | Michael addition | Not applicable |
| Click Chemistry | CuAAC or SPAAC | Not applicable | CuAAC or SPAAC |
| Reaction pH (Amine) | Fmoc deprotection: >9, Acylation: 7.2-8.0 | 7.2-8.5 | 7.2-8.5 |
| Reaction pH (Thiol) | Not applicable | 6.5-7.5 | Not applicable |
| Stability of Linkage | Triazole: Very High | Thioether: Moderate | Triazole: Very High |
| Potential Side Reactions | Fmoc deprotection can be harsh for sensitive molecules | Maleimide hydrolysis at pH > 7.5 | None |
Experimental Protocols
Detailed methodologies are crucial for the successful design and execution of bioconjugation experiments. Below are representative protocols for key experiments involving this compound.
Protocol 1: Two-Step Conjugation using this compound
This protocol outlines a general two-step procedure for conjugating a protein and a small molecule drug using this compound.
Materials:
-
Protein with a reactive carboxyl group (e.g., monoclonal antibody)
-
This compound
-
Alkyne-functionalized small molecule drug
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Piperidine (B6355638) solution (20% in DMF)
-
Copper(II) sulfate
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) column
Methodology:
-
Step 1: Fmoc Deprotection and Protein Conjugation a. Dissolve this compound in a suitable organic solvent (e.g., DMF). b. Add 20% piperidine in DMF to the linker solution and incubate for 30 minutes at room temperature to remove the Fmoc group. c. Purify the deprotected linker-azide by HPLC. d. Activate the carboxyl groups on the protein by incubating with EDC and Sulfo-NHS in reaction buffer for 15 minutes at room temperature. e. Add the deprotected linker-azide to the activated protein solution and incubate for 2 hours at room temperature. f. Quench the reaction by adding a quenching solution. g. Purify the azide-functionalized protein using an SEC column.
-
Step 2: Click Chemistry Conjugation a. Dissolve the alkyne-functionalized small molecule drug in a suitable solvent. b. Add the alkyne-drug, copper(II) sulfate, and sodium ascorbate to the purified azide-functionalized protein solution. c. Incubate the reaction mixture for 1 hour at room temperature. d. Purify the final protein-PEG-drug conjugate using an SEC column.
Visualizing the Workflow
Caption: Two-step bioconjugation workflow using this compound.
Signaling Pathways and Logical Relationships
The strategic placement of a PEG linker within a bioconjugate like a PROTAC is crucial for its mechanism of action. The linker bridges the target protein binder and the E3 ligase ligand, facilitating the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC mechanism of action facilitated by a linker.
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a unique combination of a protected amine for sequential reactions and an azide for efficient click chemistry. Its short PEG spacer provides a balance of hydrophilicity without excessive length, which can be advantageous in applications like PROTAC development where the distance between the two ligands is critical.
The choice between this compound and other heterobifunctional linkers will depend on the specific requirements of the application. For instance, when targeting thiols, a maleimide-based linker is the appropriate choice. When a longer spacer is needed to improve in vivo half-life, a longer PEG-chain linker may be preferable. However, for multi-step syntheses requiring orthogonal chemistries and a short, hydrophilic spacer, this compound presents a compelling option. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision for their bioconjugation needs.
advantages of using a discrete PEG (dPEG) linker like Fmoc-N-amido-PEG3-azide
In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and overall performance. For researchers, scientists, and drug development professionals, navigating the myriad of available linker technologies can be a formidable task. This guide provides an objective comparison of discrete PEG (dPEG®) linkers, specifically focusing on the advantages of using a molecule like Fmoc-N-amido-PEG3-azide, against other alternatives. We will delve into the supporting experimental data, provide detailed methodologies for key experiments, and visualize complex concepts to empower rational linker design.
Unveiling the Power of Discrete PEG (dPEG®) Linkers
This compound is a heterobifunctional linker that embodies the core advantages of dPEG® technology. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine for reversible attachment in solid-phase peptide synthesis (SPPS), a three-unit polyethylene (B3416737) glycol (PEG) chain to enhance hydrophilicity, and an azide (B81097) group for highly specific "click" chemistry reactions.[1][2]
Unlike traditional polydisperse PEGs, which are a heterogeneous mixture of different chain lengths, dPEG® linkers are single molecular weight compounds.[3][4] This uniformity is a significant advantage, leading to homogenous conjugates with improved batch-to-batch reproducibility and a more predictable safety profile.[3][5]
The primary benefits of incorporating a dPEG® linker, such as this compound, into bioconjugates like antibody-drug conjugates (ADCs) or PROTACs include:
-
Enhanced Solubility and Reduced Aggregation: The inherent hydrophilicity of the PEG chain effectively shields hydrophobic drug payloads, mitigating the tendency of the resulting conjugate to aggregate in aqueous environments.[6][7] This is a critical factor for maintaining the biological activity and manufacturability of ADCs.[8][9]
-
Improved Pharmacokinetics: The hydrophilic nature of dPEG® linkers can create a hydration shell around the bioconjugate, which can reduce non-specific clearance by the reticuloendothelial system.[3] This often leads to a longer circulation half-life and increased accumulation at the target site.[10]
-
Enhanced Stability: The defined structure of dPEG® linkers can contribute to the overall stability of the conjugate, preventing premature cleavage of the linker and release of the payload in systemic circulation.[11][12] This is crucial for minimizing off-target toxicity.
A Comparative Look: dPEG® Linkers vs. Alternatives
The selection of a linker technology depends on the specific application and the properties of the molecules being conjugated. Here, we compare dPEG® linkers with two common alternatives: polydisperse PEGs and non-PEG hydrophilic linkers.
dPEG® vs. Polydisperse PEG Linkers
The key differentiator between discrete and polydisperse PEGs is their molecular weight distribution. This fundamental difference has significant downstream consequences for the resulting bioconjugate.
| Feature | Discrete PEG (dPEG®) Linkers | Polydisperse PEG Linkers |
| Composition | Single molecular weight compound | Mixture of polymers with a range of molecular weights |
| Homogeneity of Conjugate | High | Low (heterogeneous mixture) |
| Reproducibility | High batch-to-batch consistency | Variable |
| Characterization | Simplified and precise | Complex |
| Immunogenicity | Potentially lower risk of anti-PEG antibodies | Higher risk due to heterogeneity[3] |
| Regulatory Perspective | More straightforward due to defined structure | Can present challenges in characterization and defining critical quality attributes |
dPEG® vs. Non-PEG Hydrophilic Linkers
While dPEG® linkers are highly effective, other hydrophilic linkers are also employed in bioconjugation. These can include linkers based on peptides (e.g., Val-Cit), sulfonate groups, or other polar functionalities.[13][14]
| Feature | Discrete PEG (dPEG®) Linkers | Non-PEG Hydrophilic Linkers (e.g., Peptide, Sulfonate) |
| Hydrophilicity | Tunable by varying the number of PEG units | Varies depending on the specific chemistry |
| Biocompatibility | Generally considered high and biologically inert[6] | Can vary; some peptide linkers may be immunogenic |
| Cleavage Mechanism | Can be designed as cleavable or non-cleavable | Often designed to be cleavable by specific enzymes (e.g., cathepsins for Val-Cit) or pH changes[13][15] |
| "Stealth" Effect | The PEG chain can shield the payload from the immune system[3] | Generally do not provide a "stealth" effect |
| Flexibility | The PEG chain provides a flexible spacer | Rigidity can vary depending on the linker structure |
Experimental Data: The dPEG® Advantage in Numbers
The benefits of dPEG® linkers are not merely theoretical. Numerous studies have provided quantitative data demonstrating their superiority in various applications, particularly in the field of ADCs.
Impact on Solubility and Aggregation
Hydrophobic payloads are a common challenge in ADC development, often leading to aggregation and manufacturing difficulties. The incorporation of hydrophilic linkers is a proven strategy to overcome this issue.
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Hydrophobic (e.g., SMCC) | Maytansinoid | > 4 | High (often leads to precipitation) | [16] |
| dPEG® (pendant 12-unit) | Maytansinoid | ~8 | Low | [16][17] |
| Polydisperse PEG | - | - | Higher than dPEG® | [6] |
Note: Specific quantitative values for aggregation can vary significantly depending on the antibody, payload, and conjugation method. The table provides a qualitative comparison based on published findings.
Impact on In Vivo Performance
The improved physicochemical properties of ADCs with dPEG® linkers often translate to enhanced in vivo efficacy.
| Linker Type | ADC Model | Outcome | Reference |
| Non-PEGylated | BxPC3 xenograft | Reduced in vivo efficacy | [18] |
| dPEG®6 | BxPC3 xenograft | Significantly improved in vivo efficacy | [18] |
| Linear PEG24 | Mouse model | Faster clearance | [17] |
| Pendant dPEG®12 (x2) | Mouse model | Slower clearance rates | [17] |
Experimental Protocols
To facilitate the evaluation and implementation of dPEG® linkers, we provide detailed methodologies for key experiments.
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a defined amount of the ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight aggregates.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for sample processing (e.g., protein precipitation, affinity capture beads)
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[11]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]
-
Process the plasma samples to either isolate the intact ADC (e.g., using protein A beads) or extract the free payload (e.g., by protein precipitation).[12][19]
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC (by measuring the average Drug-to-Antibody Ratio, DAR) or the concentration of the released payload.[3][20]
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.[11]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using this compound
Objective: To incorporate the this compound linker into a peptide sequence on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate the this compound (or an Fmoc-amino acid) with the coupling reagents and activator base in DMF.
-
Add the activated linker/amino acid solution to the resin and agitate for the required coupling time.
-
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, and then purify by HPLC.
-
Characterization: Confirm the identity and purity of the final peptide-azide conjugate by mass spectrometry and HPLC.[21]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of polydisperse vs. discrete PEG leading to heterogeneous vs. homogeneous ADCs.
Caption: Workflow for SPPS incorporating this compound.
Caption: Conceptual diagram of dPEG® linkers preventing ADC aggregation.
Conclusion
The selection of an appropriate linker is a cornerstone of successful bioconjugate development. Discrete PEG linkers, exemplified by this compound, offer significant advantages over traditional polydisperse PEGs and other linker technologies. Their defined molecular weight ensures the synthesis of homogeneous conjugates with improved reproducibility, which is a critical consideration for therapeutic applications. The inherent hydrophilicity of the dPEG® moiety effectively addresses the challenges associated with hydrophobic payloads, leading to enhanced solubility, reduced aggregation, and improved pharmacokinetic profiles. The experimental data consistently supports the benefits of dPEG® linkers in improving the overall performance of bioconjugates. By providing detailed experimental protocols and clear visualizations, this guide aims to equip researchers with the necessary tools to make informed decisions in their linker selection process, ultimately accelerating the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. hpst.cz [hpst.cz]
- 21. ejbiotechnology.info [ejbiotechnology.info]
A Comparative Guide to Bioconjugation Linkers: Fmoc-N-amido-PEG3-azide vs. NHS-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical step in the design and synthesis of complex bioconjugates, influencing the efficiency of the conjugation, the stability of the final product, and its ultimate biological function. This guide provides an objective comparison of two commonly utilized PEGylated linkers: Fmoc-N-amido-PEG3-azide and NHS-PEG-azide. We will delve into their chemical properties, primary applications, and performance, supported by experimental protocols and data to inform your selection process.
Introduction to the Linkers
This compound is a heterobifunctional linker primarily employed in the multi-step synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features an azide (B81097) group for bioorthogonal "click" chemistry and an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, which upon removal, reveals a primary amine for subsequent conjugation.
NHS-PEG-azide is a versatile, amine-reactive heterobifunctional linker. It contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][4] The terminal azide group is then available for subsequent conjugation to an alkyne-containing molecule via click chemistry.[3][5]
Chemical Structures and Reaction Mechanisms
The distinct functionalities of these two linkers dictate their reaction pathways and suitability for different bioconjugation strategies.
This compound: A Tool for Sequential Synthesis
The utility of this compound lies in its protected amine, which allows for a sequential and controlled conjugation strategy. This is particularly valuable in the synthesis of PROTACs, where two different ligands are joined by a linker.[1][2] The typical workflow involves:
-
Click Chemistry: The azide group reacts with an alkyne-functionalized molecule (e.g., a ligand for a target protein) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
-
Fmoc Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose a primary amine.[6][7]
-
Amide Bond Formation: The newly revealed amine is then coupled to a second molecule containing a carboxylic acid (e.g., a ligand for an E3 ubiquitin ligase) to form a stable amide bond.
NHS-PEG-azide: Direct Protein Modification
NHS-PEG-azide is designed for the direct modification of biomolecules, most commonly proteins. The NHS ester provides a direct and efficient means of attaching the PEG-azide linker to primary amines.[3][4] The workflow is typically more straightforward:
-
Amine Reaction: The NHS ester reacts with primary amines on the biomolecule (e.g., lysine residues on an antibody) at a slightly basic pH to form a stable amide bond.[][9]
-
Purification: Excess, unreacted NHS-PEG-azide is removed.
-
Click Chemistry: The azide-modified biomolecule is now ready to be conjugated to an alkyne-containing molecule of interest (e.g., a fluorophore, drug, or biotin).[3][5]
Performance Comparison: A Data-Driven Overview
Direct comparative studies between this compound and NHS-PEG-azide are scarce due to their distinct primary applications. However, we can compare the performance of the chemistries they employ.
| Feature | This compound Chemistry | NHS-PEG-azide Chemistry |
| Primary Application | Multi-step synthesis (e.g., PROTACs)[1][2] | Direct biomolecule labeling (e.g., proteins)[3][4] |
| Reaction 1 Target | Alkyne | Primary Amine (e.g., Lysine)[3][] |
| Reaction 1 Type | Click Chemistry (CuAAC or SPAAC)[2] | NHS Ester Acylation[] |
| Reaction 1 Efficiency | High (>90%)[5] | Moderate to High (50-90%)[5] |
| Reaction 2 Target | Carboxylic Acid | Alkyne |
| Reaction 2 Type | Amide Bond Formation | Click Chemistry (CuAAC or SPAAC) |
| Specificity | High (Bioorthogonal)[5] | Moderate (can react with multiple lysines)[] |
| Key Side Reaction | - | Hydrolysis of NHS ester[10] |
| Resulting Linkage Stability | Triazole (highly stable)[5] | Amide (stable)[] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound (Illustrative for PROTAC Synthesis)
This protocol outlines a general procedure. Specific conditions should be optimized for the molecules involved.
A. Click Chemistry Reaction
-
Reagent Preparation: Dissolve the alkyne-containing molecule (Ligand 1) and this compound in a suitable solvent such as DMF or DMSO.
-
Catalyst Preparation (for CuAAC): Prepare a stock solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Reaction: Combine the alkyne-ligand and the azide-linker solutions. Add the catalyst solution and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Upon completion, purify the product by flash chromatography or preparative HPLC.
B. Fmoc Deprotection and Amide Coupling
-
Fmoc Deprotection: Dissolve the purified Fmoc-protected intermediate in DMF. Add a solution of 20% piperidine in DMF and stir at room temperature for 30 minutes.[6][7]
-
Purification: Remove the piperidine and byproducts by repeated co-evaporation with toluene (B28343) or by preparative HPLC.
-
Amide Coupling: Dissolve the deprotected amine-intermediate and the carboxylic acid-containing molecule (Ligand 2) in DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Protein Labeling with NHS-PEG-azide
This protocol provides a general method for labeling a protein with NHS-PEG-azide.
-
Protein Preparation: Dissolve the protein (e.g., an antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0, to a concentration of 1-10 mg/mL.[3][4]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-azide in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG-azide to the protein solution.[4] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[11]
-
Purification: Remove excess, unreacted NHS-PEG-azide using a desalting column or through dialysis.[3][4]
-
Characterization: The resulting azide-labeled protein is ready for subsequent click chemistry reactions. The degree of labeling can be determined by mass spectrometry.
Conclusion and Recommendations
The choice between this compound and NHS-PEG-azide is fundamentally driven by the intended application and overall synthetic strategy.
Choose this compound when:
-
You are performing a multi-step synthesis of a complex molecule like a PROTAC.[1][2]
-
You require orthogonal chemistries to sequentially link two different molecules.
-
Precise control over the assembly of the final conjugate is critical.
Choose NHS-PEG-azide when:
-
You need to directly label a protein or another biomolecule containing primary amines.[3][4]
-
A straightforward, one-step modification to introduce an azide handle is desired.
-
Your goal is to prepare a biomolecule for a subsequent click chemistry reaction.[5]
By understanding the distinct chemical properties and reaction mechanisms of these two linkers, researchers can make an informed decision that best suits their bioconjugation needs, ultimately leading to the successful synthesis of well-defined and functional bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-N-amido-PEG3-azide_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The design of an antibody-drug conjugate (ADC) is a delicate balance of optimizing therapeutic efficacy while minimizing systemic toxicity. At the heart of this balance lies the linker, the chemical bridge between the monoclonal antibody (mAb) and the potent cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a critical decision that profoundly influences the ADC's mechanism of action, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by a summary of experimental data, detailed methodologies for key evaluative experiments, and visual representations of the underlying biological and experimental processes.
Fundamental Differences and Mechanisms of Action
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone to release the drug.[2][3]
Cleavable Linkers: These linkers incorporate a trigger for payload release, such as an acidic environment, a reducing environment, or the presence of specific enzymes.[3] This allows for the release of the payload in its original, highly potent form. A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[1][4] This can be particularly advantageous in treating heterogeneous tumors.[4] However, this can also lead to a higher risk of off-target toxicity if the linker is not sufficiently stable in systemic circulation.[4]
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent only occurs after the ADC is internalized by the target cell and the antibody is degraded by lysosomal proteases.[2] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[4] This complex is often less membrane-permeable, which significantly reduces the bystander effect but also lowers the potential for off-target toxicity.[4] Consequently, ADCs with non-cleavable linkers are generally more stable in plasma.[2]
Comparative Performance Data
The selection of a linker strategy is highly dependent on the specific target, the payload, and the tumor characteristics. The following tables summarize key performance characteristics based on available preclinical and clinical data. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the literature.
Table 1: General Characteristics of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions (e.g., pH, enzymes, redox potential)[3] | Lysosomal degradation of the antibody[2] |
| Released Payload Form | Unmodified, native payload[4] | Payload-linker-amino acid complex[4] |
| Plasma Stability | Generally lower, potential for premature payload release[4] | Generally higher, more stable in circulation[2] |
| Bystander Effect | High potential due to release of membrane-permeable payload[1][4] | Low to negligible due to charged, less permeable payload complex[1][4] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect[4] | Lower potential due to higher stability and limited bystander effect[2] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to bystander effect[4] | May be less effective against antigen-negative cells[4] |
Table 2: Examples of Approved ADCs
| ADC Name (Generic) | Linker Type | Linker Chemistry | Payload |
| Brentuximab vedotin (Adcetris®) | Cleavable | Valine-Citrulline (protease-sensitive)[3] | Monomethyl auristatin E (MMAE) |
| Trastuzumab emtansine (Kadcyla®) | Non-cleavable | Thioether (SMCC)[3] | DM1 (a maytansinoid derivative) |
| Sacituzumab govitecan (Trodelvy®) | Cleavable | Hydrazone (pH-sensitive) | SN-38 |
| Enfortumab vedotin (Padcev®) | Cleavable | Valine-Citrulline (protease-sensitive) | Monomethyl auristatin E (MMAE) |
Signaling Pathways and Mechanisms of Action
The journey of an ADC from administration to cell killing involves a series of intricate steps. The following diagrams illustrate the distinct pathways for ADCs with cleavable and non-cleavable linkers.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Protocols
The rigorous evaluation of ADC linker stability and performance is paramount in preclinical development. The following are detailed methodologies for key experiments used to compare cleavable and non-cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from various species.
Methodology:
-
Materials:
-
Test ADC (with cleavable or non-cleavable linker)
-
Control ADC (with a known stable linker, if available)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA plate reader, LC-MS system)
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the test ADC into the plasma to a final concentration of, for example, 100 µg/mL.
-
Prepare a control sample of the ADC in PBS at the same concentration.
-
Aliquot the plasma and PBS samples for each time point (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Incubate all samples at 37°C.
-
At each designated time point, remove the corresponding aliquots and immediately store them at -80°C to halt any further reaction.
-
Analyze the samples to quantify the amount of intact ADC and/or released payload.
-
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs. One to measure the total antibody concentration (capturing the antibody and detecting with an anti-human IgG secondary). The second to measure the concentration of the ADC with the payload still attached (capturing the antibody and detecting with an anti-payload antibody). The difference between these two measurements indicates the extent of payload deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, allowing for the determination of the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR signifies linker cleavage. LC-MS can also be used to quantify the amount of free payload in the plasma after protein precipitation.
-
Caption: Experimental workflow for the in vitro plasma stability assay.
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Animal Model: Select an appropriate animal model, typically mice or rats. For tumor-bearing models, establish tumors of a suitable size before ADC administration.
-
Dosing: Administer the ADC intravenously (IV) via the tail vein at a predetermined dose.
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, 336 hours).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein nick, or terminal cardiac puncture).
-
Process the blood to obtain plasma by centrifugation with an anticoagulant.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Total Antibody Concentration: Quantify using a validated ELISA method.
-
ADC Concentration (Conjugated Payload): Quantify using a validated ELISA method with an anti-payload detection antibody.
-
Free Payload Concentration: Quantify using a validated LC-MS/MS method after protein precipitation from the plasma samples.
-
-
Data Analysis:
-
Plot the concentration of total antibody, ADC, and free payload versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.
-
Compare the PK profiles of ADCs with cleavable and non-cleavable linkers. A more rapid decline in the ADC concentration relative to the total antibody concentration indicates in vivo linker cleavage.
-
Conclusion
The choice between a cleavable and a non-cleavable linker is a multifaceted decision with significant consequences for the therapeutic index of an ADC. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly relevant for heterogeneous tumors. However, this comes with the challenge of ensuring sufficient plasma stability to minimize off-target toxicities. Conversely, non-cleavable linkers provide superior plasma stability and a more favorable safety profile but are generally less effective against antigen-negative tumor cells.[2][5]
Ultimately, the optimal linker strategy must be determined empirically for each specific ADC, taking into account the biology of the target antigen, the nature of the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation necessary to make an informed decision and advance the development of safe and effective antibody-drug conjugates.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to Assessing the In Vivo Stability of PEGylated Peptides
For researchers and drug development professionals, enhancing the in vivo stability of therapeutic peptides is a critical step in translating a promising molecule into a viable clinical candidate. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic profile of peptides by increasing their hydrodynamic size, shielding them from proteolytic degradation, and reducing renal clearance.[1][2][3] This guide provides a comprehensive comparison of methods to assess the in vivo stability of PEGylated peptides, offers supporting experimental data, and explores alternative stability-enhancing technologies.
The Impact of PEGylation on In Vivo Stability: A Quantitative Look
The primary benefit of PEGylation is the significant extension of a peptide's circulation half-life. This is achieved by increasing the molecule's size, which limits its filtration by the kidneys, and by sterically hindering the approach of proteolytic enzymes.[3][4] The extent of this effect is dependent on the size and structure of the PEG chain, as well as the site of attachment to the peptide.[2][4]
Below is a summary of experimental data comparing the pharmacokinetic parameters of PEGylated peptides with their non-PEGylated counterparts and alternative technologies.
| Molecule | Modification | Molecular Weight of Polymer (kDa) | Half-life (t½) | Fold Increase in Half-life | Reference |
| rhTIMP-1 | PEGylation | 20 | 28 h (PEGylated) vs. 1.1 h (non-PEGylated) | ~25 | [5] |
| TNF-α | PEGylation | Not Specified | 2.25 h (PEGylated) vs. 0.047 h (non-PEGylated) | ~48 | [6] |
| GLP2-2G | XTENylation | Not Specified | 88 days (recombinant fusion) | Not directly compared to non-XTENylated peptide in this source | [7] |
| Interferon | PASylation | Not Specified | Significantly prolonged circulation compared to unfused protein | Not quantified in this source | [8] |
| Proticles | PEGylation | Not Specified | Significantly higher blood values at 1h post-injection for PEGylated vs. non-PEGylated | Not quantified as half-life | [9] |
Alternatives to PEGylation
While effective, PEGylation is not without its drawbacks, including the potential for immunogenicity due to pre-existing anti-PEG antibodies and the non-biodegradable nature of PEG, which can lead to accumulation in the body.[10] These concerns have spurred the development of alternative technologies:
-
XTENylation: This technology utilizes unstructured, biodegradable protein polymers (XTEN) composed of natural amino acids.[7] XTENylation can significantly extend the in vivo half-life of peptides and proteins, offering a biodegradable alternative to PEG.[7][11]
-
PASylation: This method involves the genetic fusion of a therapeutic protein with a polypeptide sequence rich in proline, alanine, and serine (PAS).[8][12] These PAS sequences are hydrophilic and have a large hydrodynamic volume, similar to PEG, which prolongs circulation time.[8][12]
-
Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine, PSar is biodegradable and has shown comparable or even superior performance to PEG in preclinical studies.[10]
-
Zwitterionic Polymers: These polymers are highly hydrophilic and resistant to protein fouling, which can reduce immunogenic reactions compared to PEG.[13]
-
Other Polypeptides and Polysaccharides: Various other natural and synthetic polypeptides and polysaccharides are being explored as biodegradable and non-immunogenic alternatives to PEG.[10][14]
Experimental Protocols for Assessing In Vivo Stability
A thorough assessment of in vivo stability involves a combination of pharmacokinetic studies in animal models and in vitro assays that mimic physiological conditions.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a PEGylated peptide in mice.
Materials:
-
PEGylated peptide and non-PEGylated control
-
Sterile vehicle for injection (e.g., saline, PBS)
-
Male or female mice (e.g., C57BL/6, BALB/c)
-
Syringes and needles for administration (e.g., 27-30G)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Dose Preparation: Dissolve the PEGylated peptide and control to the desired concentration in a sterile vehicle.
-
Animal Acclimation: Allow mice to acclimate to the housing conditions for at least one week prior to the study.
-
Administration: Administer the peptide solution to the mice via the desired route (e.g., intravenous, subcutaneous). Intravenous injection is common for assessing circulation half-life.[15]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48 hours).[16] Serial bleeding from a single mouse is possible for multiple time points to reduce animal usage and variability.[16]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[17]
In Vitro Serum Stability Assay using LC-MS
This assay provides an initial assessment of a peptide's susceptibility to degradation by serum proteases.
Materials:
-
Peptide of interest
-
Human or animal serum
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the peptide at a known concentration in serum at 37°C.[18]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.[19]
-
Quenching and Protein Precipitation: Immediately add a quenching solution (e.g., cold acetonitrile with 0.1% formic acid) to stop enzymatic degradation and precipitate serum proteins.[18][19]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.[18][20]
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life in serum.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
Caption: A typical workflow for assessing the in vivo stability of peptides.
Caption: How PEGylation enhances in vivo stability.
Caption: Repeating units of PEG and common alternatives.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. biorxiv.org [biorxiv.org]
Beyond PEG: A Comparative Guide to Alternative Linkers for Reducing Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or "PEGylation," has long been the gold standard for improving drug solubility, stability, and pharmacokinetic profiles. However, the growing evidence of PEG's immunogenicity, leading to accelerated blood clearance and reduced efficacy, has necessitated the development of alternative linkers. This guide provides an objective comparison of promising alternatives to PEG, supported by experimental data, to inform the selection of optimal linkers for bioconjugation.
The Challenge of PEG Immunogenicity
PEG was once considered immunologically inert. However, a significant portion of the population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products.[1][2] Repeated administration of PEGylated therapeutics can induce the production of anti-PEG antibodies, primarily IgM and IgG.[2][3] This immune response can lead to the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of the PEGylated drug are rapidly cleared from circulation, diminishing therapeutic efficacy and potentially causing adverse effects.[2][4]
Below is a diagram illustrating the mechanism of PEG-induced immunogenicity and the subsequent accelerated blood clearance of PEGylated nanoparticles.
Caption: Mechanism of PEG Immunogenicity and Accelerated Blood Clearance (ABC).
Promising Alternatives to PEG
Several classes of polymers have emerged as viable alternatives to PEG, offering improved biocompatibility, biodegradability, and reduced immunogenicity. This guide focuses on a comparative analysis of four leading alternatives: Polysarcosine (PSar), Poly(2-oxazolines) (POx), Polyglycerols (PG), and Zwitterionic Polymers.
Comparative Performance Data
The following tables summarize the performance of PEG alternatives in comparison to PEG, based on preclinical studies.
Table 1: Immunogenicity Profile of PEG Alternatives
| Polymer | Anti-Polymer Antibody Induction | Accelerated Blood Clearance (ABC) Phenomenon | Supporting Evidence |
| Polysarcosine (PSar) | Significantly lower than PEG.[5][6] | Avoids the ABC phenomenon.[5] | PSar-interferon conjugates elicit considerably fewer anti-interferon antibodies in mice compared to PEG-interferon conjugates.[6] PSar-liposomes show noticeably lower levels of IgM and IgG compared to PEG-liposomes.[7] |
| Poly(2-oxazolines) (POx) | Poorly immunogenic.[8] | Mitigates the ABC phenomenon.[8] | LNP formulations with poly(2-methyl-2-oxazoline) (PMOZ) induce superior neutralizing antibody titers compared to PEG-LNPs.[9][10] |
| Polyglycerol (PG) | Linear PG induces some anti-PEG antibodies, but hyperbranched PG (hPG) shows no anti-polymer IgM response.[1][11] | Linear PG shows minimal ABC effects; hPG shows no ABC effect.[1][11] | Repeated injection of PG-coated liposomes did not induce the ABC phenomenon observed with PEG-coated liposomes.[7][12] |
| Zwitterionic Polymers | Considered immunologically inert.[13] | Avoids the ABC phenomenon.[8] | Zwitterionic polymer-protein conjugates do not elicit polymer-specific antibodies.[8] |
Table 2: Pharmacokinetic Profile of PEG Alternatives
| Polymer | Circulation Half-Life | Key Findings |
| Polysarcosine (PSar) | Comparable to PEG.[6] | PSar-interferon conjugates show a prolonged circulation half-life comparable to PEG-interferon conjugates.[6] |
| Poly(2-oxazolines) (POx) | Can be tuned by molecular weight, comparable to PEG.[4] | PEtOx bottlebrushes show that small changes in dimensions have a marked effect on biodistribution and blood circulation times.[4] |
| Polyglycerol (PG) | Comparable to PEG (linear PG); may require higher surface density for hyperbranched PG (hPG).[1][11] | Linear PG imparts a stealth property to nanoparticles comparable to PEG.[1][11] |
| Zwitterionic Polymers | Can be longer than PEG.[8] | Zwitterionic nanoparticle delivery systems exhibit longer blood circulation times than their PEGylated counterparts.[8] |
In-Depth Look at PEG Alternatives
Polysarcosine (PSar)
Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[14] This makes it highly biocompatible and biodegradable.
-
Advantages : PSar exhibits "stealth" properties comparable to PEG, is non-immunogenic, and biodegradable.[14][15] Studies have shown that PSar-conjugated therapeutics can have enhanced potency and reduced immunogenicity compared to their PEGylated counterparts.[6]
-
Considerations : As with any polymer, the molecular weight and architecture of PSar can influence its pharmacokinetic properties.
Caption: Advantages of Polysarcosine (PSar) Conjugation.
Poly(2-oxazolines) (POx)
Poly(2-oxazolines) are a class of polymers with a repeating unit that can be modified to tune their properties, such as hydrophilicity.[16] Poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEtOx) are two well-studied examples.
-
Advantages : POx are known to be poorly immunogenic and can mitigate the ABC phenomenon.[8] They offer a high degree of tunability, allowing for the optimization of their properties for specific applications.[4] In some cases, POx-containing nanoparticles have shown superior performance in inducing desired immune responses compared to PEGylated nanoparticles.[9][10]
-
Considerations : The specific type of POx and its molecular weight can influence its in vivo behavior and efficacy.[4]
Polyglycerol (PG)
Polyglycerol is a polymer with a polyether backbone similar to PEG, but with hydroxyl groups on each repeating unit.[1][11] It can be synthesized in linear or hyperbranched (hPG) architectures.
-
Advantages : hPG, in particular, has been shown to be non-immunogenic, with no observed anti-polymer IgM response or ABC effect.[1][11] Linear PG provides stealth properties comparable to PEG with minimal ABC effects.[1][11]
-
Considerations : The architecture of PG (linear vs. hyperbranched) significantly impacts its immunogenicity and pharmacokinetic profile.[1][11]
Zwitterionic Polymers
Zwitterionic polymers contain an equal number of positive and negative charges on their monomer repeating units, resulting in a net neutral charge.[8] This unique structure leads to the formation of a tightly bound hydration layer.
-
Advantages : Zwitterionic polymers are considered immunologically inert and exhibit excellent antifouling properties, which contributes to their "stealth" nature and prolonged circulation times.[8][13] They have been shown to be superior to PEG in certain applications, such as in biosensors where they allow for higher capture of target molecules.
-
Considerations : The synthesis of zwitterionic polymers can be more complex compared to other polymers.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to compare the immunogenicity and pharmacokinetics of PEG and its alternatives.
Immunogenicity Assessment: Anti-Polymer Antibody ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to detect and quantify anti-polymer antibodies in serum samples.[3][17]
General Protocol:
-
Coating: Microplate wells are coated with the polymer of interest (e.g., PEG, PSar).
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Serum samples from animals treated with the polymer-conjugated therapeutic are added to the wells. If anti-polymer antibodies are present, they will bind to the coated polymer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody isotype (e.g., mouse IgM or IgG) is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-polymer antibody in the sample.
Caption: General workflow for an anti-polymer antibody ELISA.
Pharmacokinetic Studies
Pharmacokinetic studies are performed in animal models (e.g., mice or rats) to determine the circulation half-life and biodistribution of polymer-conjugated therapeutics.[10]
General Protocol:
-
Animal Model: A suitable animal model is chosen.
-
Drug Administration: The polymer-drug conjugate is administered to the animals, typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Drug Quantification: The concentration of the drug conjugate in the plasma is quantified using a suitable analytical method (e.g., HPLC, ELISA, or by measuring a radiolabel if the conjugate is radiolabeled).
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including circulation half-life, area under the curve (AUC), and clearance.
-
Biodistribution (Optional): At the end of the study, major organs can be harvested to determine the tissue distribution of the conjugate.
Conclusion
The immunogenicity of PEG is a critical consideration in the development of long-acting biotherapeutics. Polysarcosine, poly(2-oxazolines), polyglycerols, and zwitterionic polymers have emerged as promising alternatives, each with a unique set of advantages. The choice of an alternative linker will depend on the specific therapeutic application, the nature of the conjugated molecule, and the desired pharmacokinetic and immunogenicity profile. The experimental data presented in this guide provide a foundation for making informed decisions in the design of next-generation, safer, and more effective polymer-conjugated therapeutics.
References
- 1. Polyglycerol and Poly(ethylene glycol) exhibit different effects on pharmacokinetics and antibody generation when grafted to nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.co.jp [nacalai.co.jp]
- 6. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of polyglycerol (PG), instead of polyethylene glycol (PEG), prevents induction of the accelerated blood clearance phenomenon against long-circulating liposomes upon repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifediagnostics.com [lifediagnostics.com]
- 10. Polymer conjugates. Pharmacokinetic considerations for design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Anti-PEG IgG ELISA Kit(KA6894) | Abnova [abnova.com]
- 14. researchgate.net [researchgate.net]
- 15. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4adi.com [4adi.com]
- 17. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
The Balancing Act: How PEG Linker Length Dictates Bioconjugate Success
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a delicate balancing act. The linker, a seemingly simple component connecting a biological macromolecule to a payload, plays a pivotal role in the overall therapeutic efficacy and safety of the conjugate. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. The length of the PEG chain, however, is a critical parameter that can profoundly influence a bioconjugate's stability, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an objective comparison of how varying PEG linker lengths impact bioconjugate properties, supported by experimental data, to inform the design of next-generation therapeutics.
The incorporation of PEG linkers in bioconjugates offers several advantages. Their hydrophilic nature can enhance the solubility of hydrophobic payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs).[1][2] Furthermore, the flexible PEG chain can create a protective hydration shell, shielding the bioconjugate from enzymatic degradation and reducing immunogenicity.[3][4] This "stealth" effect also increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[3][5] However, the choice of PEG linker length is not a one-size-fits-all solution and involves a trade-off between these beneficial properties and potential drawbacks.
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length requires careful consideration of the specific antibody, payload, and therapeutic target.[6] While longer PEG chains generally enhance pharmacokinetic (PK) properties, they may also introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target and reducing in vitro potency.[7][8] Conversely, shorter PEG linkers may offer better in-vitro cytotoxicity but might not provide sufficient hydrophilicity or the desired pharmacokinetic profile.[1][9]
The following tables summarize quantitative data from various studies, comparing key performance metrics of bioconjugates with different PEG linker lengths.
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | ~3-4 (hydrophobic drugs) | High | Short | Moderate | [2] |
| Short (e.g., PEG4, PEG8) | Higher DAR achievable | Generally High | Moderately Increased | Improved | [1][5] |
| Medium (e.g., PEG12, PEG18) | High DAR achievable | May slightly decrease | Significantly Increased | Often Optimal | [5][10] |
| Long (e.g., PEG24 and above) | High DAR achievable | Can be significantly reduced | Maximally Increased | Variable, can decrease | [9][11] |
Table 1: Impact of PEG Linker Length on Key Bioconjugate Properties. This table provides a qualitative and quantitative overview from the available literature, highlighting the general trends observed with varying PEG linker lengths. The optimal length is highly dependent on the specific bioconjugate components and target.
| Bioconjugate Component | Effect of Increasing PEG Linker Length | Considerations |
| Hydrophobicity of Payload | Mitigates aggregation, allowing for higher DAR. | Essential for highly hydrophobic drugs to prevent rapid clearance.[1] |
| Steric Hindrance at Target | Can decrease binding affinity and in vitro potency. | The flexibility of longer PEGs may sometimes overcome this.[3][7] |
| Pharmacokinetics (PK) | Increases circulation half-life by reducing renal clearance. | A longer half-life can lead to greater tumor accumulation.[2][5] |
| Immunogenicity | Can shield epitopes, reducing the immune response. | Pre-existing anti-PEG antibodies can lead to accelerated clearance.[12][13] |
| Drug Release | Can influence the rate of payload release for cleavable linkers. | Linker length can affect enzyme access to the cleavage site. |
Table 2: Influence of PEG Linker Length on Different Bioconjugate Parameters. This table outlines the multifaceted effects of increasing PEG linker length on various aspects of bioconjugate design and function.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the influence of PEG linker length on bioconjugate properties.
Caption: Balancing potency and pharmacokinetics with PEG linker length.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates. The following are generalized protocols for key experiments.
ADC Synthesis and Characterization
-
Antibody Reduction: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized with a defined PEG length (e.g., PEG4, PEG8, PEG24) and functionalized with a reactive group (e.g., maleimide) for antibody conjugation.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.[1]
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.[1]
-
Characterization:
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[1]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[1]
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[1]
-
Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the in vitro potency of each ADC.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[1]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.[1]
-
Sample Processing: Plasma is isolated from the blood samples.[1]
-
Quantification: The concentration of the ADC in plasma is determined using a validated method, such as ELISA.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), clearance, and area under the curve (AUC), are calculated.
Alternatives to PEG Linkers
While PEG remains a popular choice, concerns about potential immunogenicity and non-biodegradability have driven the exploration of alternative linkers.[13] Polysarcosine (PSar) and polypeptide-based linkers are emerging as promising alternatives.[13] PSar, a non-ionic, hydrophilic polymer, has demonstrated comparable or even superior performance to PEG in some studies, with the added benefit of being biodegradable.[13] Polypeptide linkers, composed of natural amino acids, offer tunability and low immunogenicity.[13]
Conclusion
The length of the PEG linker is a critical design parameter in bioconjugation, with a significant impact on the therapeutic index of the resulting molecule.[1] A careful and systematic evaluation of different PEG linker lengths is essential to optimize the balance between pharmacokinetics and in vitro potency for each specific bioconjugate.[5] While longer PEG linkers generally improve the pharmacokinetic profile, this can come at the cost of reduced in vitro activity.[11] The optimal PEG linker length is therefore context-dependent, influenced by the properties of the antibody, the hydrophobicity of the payload, and the characteristics of the target.[5] By understanding the intricate interplay between PEG linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics. The exploration of alternative linkers further expands the toolkit for creating next-generation bioconjugates with improved properties.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Evaluating the Biological Activity of Proteins Labeled with Fmoc-N-amido-PEG3-azide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, such as extending their plasma half-life and improving stability. The choice of linker chemistry for attaching PEG moieties is critical, as it can significantly impact the biological activity of the conjugated protein. This guide provides a comparative analysis of proteins labeled with Fmoc-N-amido-PEG3-azide, a popular linker for click chemistry applications, against alternative labeling methods. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their drug development programs.
Impact of Labeling Chemistry on Protein Bioactivity: A Comparative Overview
The covalent attachment of any molecule to a protein has the potential to alter its structure and function. While PEGylation offers numerous advantages, it can also lead to a reduction in the protein's biological activity, primarily due to steric hindrance at the active or binding sites. The extent of this activity loss is highly dependent on the nature of the linker, the site of conjugation, and the specific protein being modified.
Click chemistry, utilizing azide-alkyne cycloaddition, has emerged as a powerful tool for bioconjugation, offering high specificity and efficiency.[1][2] Linkers such as this compound, which contains an azide (B81097) group for click chemistry, allow for the precise and controlled attachment of PEG chains. This site-specific conjugation can potentially minimize the negative impact on bioactivity compared to more traditional, less specific methods like N-hydroxysuccinimide (NHS) ester chemistry that targets primary amines (e.g., lysine (B10760008) residues), which are often distributed across the protein surface.[3][]
Quantitative Comparison of Labeled Protein Activity
The following table summarizes the impact of different linker chemistries on the in vitro potency of antibody-drug conjugates (ADCs), a class of biotherapeutics where linker technology is paramount. While specific data for this compound is limited in publicly available literature, the data for similar PEG-azide linkers used in click chemistry provides a valuable comparison against traditional maleimide-based linkers.
| Linker Type | Conjugation Chemistry | Payload | Target Cell Line | IC50 (nmol/L) | Reference |
| PEG-Azide (Click Chemistry) | Azide-Alkyne Cycloaddition | MMAE | HER2+ Cell Lines | 0.028 - 0.170 | [5] |
| Maleimide-PEG | Michael Addition | MMAE | HER2+ Cell Lines | ~0.1 - 1.0 | [3] |
| Hydrazone | Hydrazone formation | Calicheamicin | HL-60 | <0.006 (ng/mL) | [6] |
| Disulfide | Disulfide Exchange | Calicheamicin | WSU-DLCL2 | 0.05 | [6] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. This table is intended to provide a general comparison of the potency achievable with different linker technologies.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful labeling of proteins and the accurate assessment of their biological activity. Below are representative protocols for protein labeling using this compound via click chemistry and a subsequent cell viability assay for an antibody-drug conjugate (ADC).
Protocol 1: Antibody Labeling with this compound and DBCO-Drug
This protocol describes a two-step process for labeling an antibody, first by introducing a DBCO (dibenzocyclooctyne) group, and then conjugating an azide-PEG-drug molecule. A similar strategy can be employed by first introducing an azide to the antibody and then reacting it with a DBCO-PEG-drug.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
EZ-Link™ TFP-Ester-PEGn-DBCO (Thermo Fisher Scientific)[7]
-
This compound-Drug conjugate (custom synthesis)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Zeba™ Spin Desalting Columns (Thermo Fisher Scientific)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Antibody-DBCO Conjugation:
-
Dissolve the TFP-Ester-PEGn-DBCO in DMSO to a final concentration of 10 mM.
-
Add a 10-fold molar excess of the DBCO reagent to the antibody solution (typically 1-5 mg/mL in reaction buffer).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted DBCO reagent using a desalting column equilibrated with PBS.
-
Determine the concentration of the DBCO-labeled antibody using a spectrophotometer (A280).
-
-
Click Chemistry Reaction:
-
Dissolve the this compound-Drug conjugate in DMSO.
-
Add a 3 to 5-fold molar excess of the azide-drug conjugate to the DBCO-labeled antibody.
-
Incubate the reaction overnight at 4°C with gentle mixing.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (Cell Viability)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
ADC construct from Protocol 1
-
Unconjugated antibody (control)
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADCs)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and the unconjugated antibody control in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a background control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflows and Signaling Pathways
Clear and concise diagrams are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating ADC efficacy and a simplified representation of a relevant signaling pathway.
Caption: Experimental workflow for ADC synthesis and in vitro evaluation.
Caption: Simplified ADC mechanism of action and signaling pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-N-amido-PEG3-azide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Fmoc-N-amido-PEG3-azide, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1] Adherence to these procedures is essential for ensuring the safety of researchers and minimizing environmental impact. The presence of the azide (B81097) functional group necessitates specific handling protocols due to its potential for explosive and toxic hazards.[2]
I. Immediate Safety Precautions and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Key Handling Precautions:
-
Avoid Metal Contact: Never use metal spatulas or other metal utensils to handle this compound, as this can lead to the formation of highly explosive metal azides.[2][3] Use plastic or glass spatulas instead.[4]
-
Avoid Acidic Conditions: Do not mix azide-containing waste with acidic waste.[2] This can generate highly toxic and explosive hydrazoic acid.[2]
-
Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[2][3]
-
Work in a Ventilated Area: All handling of this compound and its waste should be conducted in a chemical fume hood.[5][4]
-
Prevent Concentration: Do not concentrate azide-containing solutions, for instance, through rotary evaporation.[3]
II. Step-by-Step Disposal Protocol
The primary strategy for the disposal of this compound involves chemical quenching of the azide group to a more stable amine derivative, followed by disposal as chemical waste.
Experimental Protocol: Quenching of this compound
This protocol is adapted from general procedures for the reduction of organic azides.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃) or a similar reducing agent
-
An appropriate solvent in which both the azide and the reducing agent are soluble (e.g., THF, Dioxane)
-
Water
-
Stir plate and stir bar
-
Round bottom flask
-
TLC plates and developing chamber (for reaction monitoring)
Procedure:
-
In a chemical fume hood, place the waste solution containing this compound in a round bottom flask equipped with a stir bar.
-
For each equivalent of the azide, add approximately 1.1 to 1.5 equivalents of triphenylphosphine.
-
Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot.
-
Once the reaction is complete, add a small amount of water to the reaction mixture and stir for 30 minutes to hydrolyze the intermediate aza-ylide.
-
The resulting solution now contains the much more stable amine derivative.
Caption: Workflow for the safe disposal of this compound.
III. Waste Segregation and Storage
Proper segregation and storage of waste are critical to prevent hazardous reactions.
| Waste Stream | Storage Container Requirements | Incompatible Materials |
| Azide-Containing Waste (Pre-Quenching) | Designated, clearly labeled, sealed container. | Acids, heavy metals and their salts, bromine, carbon disulfide, chromyl chloride, dimethyl sulfate.[2] |
| Quenched Waste (Post-Quenching) | Labeled hazardous waste container. | Strong oxidizing agents. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled hazardous waste container. | N/A |
Key Storage Guidelines:
-
Store azide-containing waste in a separate, dedicated container.[3][4]
-
Store waste containers in a cool, dry place away from heat and light.[2]
-
Ensure all waste containers are clearly and accurately labeled with their contents.[2]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Cover the spill with an absorbent material.
-
Carefully sweep up the solid material, avoiding dust formation.
-
Clean the surface with a pH-adjusted water (pH greater than 9.0).[4]
-
Collect all contaminated materials into a labeled hazardous waste container.[4]
Large Spills (or spills outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Notify the appropriate emergency response personnel at your institution.
-
Prevent entry to the affected area.
References
Comprehensive Safety and Handling Guide for Fmoc-N-amido-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Fmoc-N-amido-PEG3-azide. Given the presence of the azide (B81097) functional group, this compound should be treated as potentially explosive and toxic, necessitating strict adherence to the following procedures to ensure laboratory safety.
I. Hazard Assessment
This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[1] The GHS hazard statements for this compound include H200 (Unstable explosive), H201 (Explosive; mass explosion hazard), H202 (Explosive; severe projection hazard), and H203 (Explosive; fire, blast or projection hazard).[2] It is crucial to avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[1] Additionally, contact with heavy metals like copper, lead, brass, or solder can form highly unstable and explosive heavy metal azides.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[3]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[4] A full-face shield must be worn over the goggles, especially when handling the solid compound or during reactions with a risk of splashing.[3][4] |
| Hand | Double Nitrile Gloves | Double-gloving with chemical-resistant nitrile gloves is mandatory to provide a robust barrier against skin contact.[3] In case of a breach in the outer glove, the inner glove offers continued protection. Inspect gloves before each use and dispose of them immediately after contamination.[4] |
| Body | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[3][4] |
| Foot | Enclosed, Chemical-Resistant Shoes | Fully enclosed, chemical-resistant shoes are mandatory to protect against spills.[4] |
III. Operational Plan: Step-by-Step Handling
Adherence to a strict, step-by-step operational plan is critical for the safe handling of this compound.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure a blast shield is in place between the user and the apparatus.[1]
-
Keep the fume hood sash as low as possible.
-
Use disposable plastic-backed absorbent pads to cover the work surface to contain any potential spills.[3]
-
Assemble all necessary non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of explosive metal azides.[4]
-
Ensure all required PPE is readily available and personnel are trained in its proper use.
-
-
Weighing and Transfer:
-
Handle the solid compound within a containment system such as a ventilated balance enclosure or a glove box if available.
-
If weighing on an open bench within the fume hood, do so carefully to avoid creating dust.
-
When transferring the solid, use non-metallic spatulas.
-
-
Experimental Use:
-
Always work on the smallest possible scale.[1]
-
When dissolving the compound, slowly add the solvent to the solid to minimize aerosolization.[3]
-
Avoid using halogenated solvents, as they can form explosive organic azides.[4]
-
Keep all containers tightly sealed when not in use.[3]
-
Do not work alone when handling energetic materials.[1]
-
IV. Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents.
-
Quenching Excess Azide:
-
This procedure must be performed in a fume hood with all appropriate PPE.
-
For reaction mixtures containing residual azide, cool the mixture in an ice bath.
-
Slowly add a reducing agent, such as triphenylphosphine (B44618), to the stirred mixture to destroy the azide. The azide reacts to form a phosphazide, which then hydrolyzes upon the addition of water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[1]
-
Add the quenching agent portion-wise and carefully monitor for gas evolution and temperature changes.[1]
-
-
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated PPE, solvents, and labware, must be collected in a dedicated and clearly labeled hazardous waste container.[1][4]
-
The label must clearly state "Azide Waste (Deactivated)" and list the chemical contents.[1]
-
Azide-containing waste should be kept separate from other waste streams.[4]
-
-
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area away from acids and metals.[1]
-
Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
-
Crucially, never dispose of azide-containing waste down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[4]
-
V. Emergency Procedures
-
Spills: In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and collect it into a designated, labeled container for hazardous waste disposal.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
